1-(4-Methoxyphenyl)piperazine hydrochloride
説明
特性
IUPAC Name |
1-(4-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDUYKRPHHPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-47-5, 84145-43-7 | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50480212 | |
| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-47-5, 70849-64-8, 84145-43-7 | |
| Record name | Piperazine, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-methoxyphenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARJ7BR8SNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a substituted piperazine derivative, has garnered interest within the scientific community for its psychoactive properties and complex pharmacological profile. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interactions with monoaminergic systems. While quantitative data for p-MeOPP is limited in publicly available literature, this document synthesizes the existing information, draws inferences from structurally related arylpiperazine compounds, and presents detailed experimental methodologies for its characterization. The guide is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and drug development.
Introduction
1-(4-Methoxyphenyl)piperazine, also known as p-MeOPP or 4-MeOPP, is a psychoactive compound belonging to the piperazine class of substances. It has been identified as a component in recreational drugs, often in combination with other piperazine derivatives. Its effects are reported to be both stimulant and euphoric, suggesting a complex interaction with multiple neurotransmitter systems in the central nervous system (CNS). Understanding the precise mechanism of action of p-MeOPP is crucial for elucidating its pharmacological and toxicological profile. This guide aims to provide an in-depth overview of its molecular targets, the downstream signaling pathways it modulates, and its metabolic fate.
Core Mechanism of Action
The primary mechanism of action of this compound is believed to be its modulation of monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (DA). It is thought to exert its effects through a combination of receptor binding and interaction with monoamine transporters. The pharmacological profile of arylpiperazines is diverse, with individual compounds displaying varying affinities and efficacies at a range of targets.
Interaction with Serotonin Receptors
Interaction with Dopamine Receptors
The dopaminergic system is another key target for arylpiperazine compounds. Many derivatives exhibit affinity for D2-like dopamine receptors (D2, D3, and D4). The nature of this interaction can range from antagonism to partial agonism, contributing to the complex psychoactive effects of these compounds. The euphoric properties reported for p-MeOPP suggest a potential interaction with the dopamine reward pathway.
Effects on Monoamine Transporters
In addition to direct receptor binding, p-MeOPP has been reported to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro[2]. This action on the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) would lead to increased synaptic concentrations of these neurotransmitters, contributing to its stimulant effects. However, specific IC50 values for p-MeOPP at these transporters are not well-documented in the literature.
Quantitative Pharmacological Data
A significant challenge in defining the precise mechanism of action of p-MeOPP is the scarcity of publicly available, comprehensive quantitative binding and functional data for this specific molecule. The following tables summarize the available data and include data from structurally related compounds to provide a broader context for its potential interactions.
Table 1: Receptor Binding Affinities (Ki) of 1-(4-Methoxyphenyl)piperazine and Related Compounds
| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | Rat | Radioligand Binding | [1] |
| 5-HT1A | 476 | Rat | Radioligand Binding | [1] | |
| General Arylpiperazines | 5-HT1A | Variable (nM to µM) | Various | Radioligand Binding | General knowledge |
| 5-HT2A | Variable (nM to µM) | Various | Radioligand Binding | General knowledge | |
| D2 | Variable (nM to µM) | Various | Radioligand Binding | General knowledge |
Note: Data for 1-[2-(4-methoxyphenyl)phenyl]piperazine is provided as a structurally related compound. The binding profile of 1-(4-methoxyphenyl)piperazine may differ.
Table 2: Monoamine Transporter Inhibition (IC50) Data for Piperazine Derivatives
| Compound | Transporter | IC50 (µM) | Species | Assay Type | Reference |
| m-Chlorophenylpiperazine (mCPP) | SERT | 0.23 | Human | Radioligand Binding | [3] |
| General Piperazines | SERT | Variable | Various | Uptake Inhibition | General knowledge |
| DAT | Variable | Various | Uptake Inhibition | General knowledge | |
| NET | Variable | Various | Uptake Inhibition | General knowledge |
Note: Data for mCPP is provided as a representative piperazine derivative. The inhibitory potency of 1-(4-methoxyphenyl)piperazine may differ.
Signaling Pathways
The interaction of 1-(4-methoxyphenyl)piperazine with its target receptors initiates downstream intracellular signaling cascades. The specific pathways activated or inhibited depend on the receptor subtype and the nature of the interaction (agonism vs. antagonism).
Serotonin Receptor Signaling
-
5-HT1A Receptor (Gi/o-coupled): As many arylpiperazines are agonists or partial agonists at 5-HT1A receptors, p-MeOPP may lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of various cellular processes, including neuronal excitability.
-
5-HT2A Receptor (Gq/11-coupled): If p-MeOPP acts as an antagonist at 5-HT2A receptors, it would block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.
Dopamine Receptor Signaling
-
D2-like Receptors (Gi/o-coupled): Antagonism at D2, D3, and D4 receptors would block the inhibitory effect of dopamine on adenylyl cyclase, potentially leading to an increase or normalization of cAMP levels in specific neuronal populations. This action is a hallmark of many antipsychotic drugs.
References
- 1. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 3. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]
Navigating the Therapeutic Potential of 1-(4-Methoxyphenyl)piperazine Hydrochloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural analogs of 1-(4-methoxyphenyl)piperazine hydrochloride, a core scaffold in medicinal chemistry, and their associated biological activities. By examining the structure-activity relationships (SAR), this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents targeting various neurological and psychiatric disorders. The following sections detail the quantitative activity of these analogs, the experimental protocols used for their evaluation, and visual representations of key biological pathways and experimental workflows.
Core Compound and its Significance
1-(4-Methoxyphenyl)piperazine is a versatile chemical entity, with its derivatives showing significant affinity and selectivity for a range of biological targets, particularly serotonin (5-HT) and dopamine receptors. Modifications to the aryl ring and the piperazine moiety have led to the development of compounds with diverse pharmacological profiles, including agonists, antagonists, and partial agonists at these receptors. Such compounds are instrumental in the research and development of treatments for conditions like anxiety, depression, psychosis, and pain.[1]
Structure-Activity Relationship and Quantitative Data
The biological activity of 1-(4-methoxyphenyl)piperazine analogs is highly dependent on the nature and position of substituents on the aromatic ring and the group attached to the second nitrogen of the piperazine ring. The following tables summarize the quantitative data (Ki values in nM) for a selection of analogs at key serotonin and dopamine receptors, providing a clear comparison of their binding affinities.
| Compound ID | R (Substitution on Phenyl Ring) | X (Substitution on Piperazine N) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |
| 1 | 4-OCH3 | H | - | - | - | - |
| 2a | 2-OCH3 | 3-nitrophenethyl | - | - | - | - |
| 9b | 2,3-dichloro | [long-chain substituent] | 23.9 | 39.4 | 45.0 | - |
| 12a | 2-OCH3 | [long-chain substituent] | 41.5 | 315 | 42.5 | 300 |
| 24 | 3-CF3 | 4-succinimidocyclohexyl | 4 | >100-fold selectivity | - | - |
Data compiled from multiple sources.[1][2]
| Compound ID | Aryl Group | Linker | Terminal Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 6 | Phenyl | Butyl | Carboxamide | <10 | - | 5.4 - 56 |
| 7 | 2-Methoxyphenyl | Butyl | Carboxamide | 3.5 | - | ~3-fold enhancement vs. 6 |
Data from studies on dopamine receptor subtype selectivity.[3]
Experimental Protocols
The evaluation of the biological activity of these compounds relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO-K1) cells expressing the human 5-HT1A receptor.
-
[3H]8-hydroxy-DPAT (radioligand).
-
Test compounds (ligands) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Metergoline (for determining non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (10 µg of protein), [3H]8-hydroxy-DPAT (at a final concentration of 0.25 nM), and the test compound across a range of concentrations (e.g., 1 nM to 1 µM).
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand, such as metergoline (10 µM).
-
Incubation Period: Incubate the mixture for 60 minutes at room temperature.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki value) can be determined by analyzing the competition binding data using non-linear regression analysis (e.g., using the Cheng-Prusoff equation).
Functional Assay: GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (radiolabeled guanosine triphosphate analog).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound for a defined period.
-
GTPγS Binding: Add [35S]GTPγS and GDP to the mixture.
-
Incubation: Incubate to allow for the binding of [35S]GTPγS to activated G-proteins.
-
Termination and Filtration: Stop the reaction and filter the mixture to separate bound [35S]GTPγS.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Analysis: The level of [35S]GTPγS binding indicates the degree of G-protein activation by the test compound, thus determining its functional efficacy.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1-(4-methoxyphenyl)piperazine analogs.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
This guide provides a foundational understanding of the structural analogs of this compound and their activity. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of novel and more effective therapeutics.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Biological Targets and Pathways of 1-(4-Methoxyphenyl)piperazine Hydrochloride
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride, also known by its synonyms p-Methoxyphenylpiperazine (pMeOPP) and 4-Methoxyphenylpiperazine (4-MeOPP), is a psychoactive compound belonging to the piperazine chemical class.[1] It has been identified as a designer drug and is known for its stimulant-like effects, often compared to those of amphetamine and MDMA.[2] This technical guide provides an in-depth exploration of its biological targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its pharmacological profile.
Biological Targets
The primary biological targets of this compound are components of the monoaminergic neurotransmitter systems in the central nervous system. Its mechanism of action is multifaceted, involving interactions with serotonin receptors and monoamine transporters.[1][3]
Serotonin Receptors
This compound is characterized as a non-selective serotonin receptor agonist.[1][3] This indicates that it can bind to and activate various subtypes of serotonin (5-HT) receptors, contributing to its psychoactive effects. The specific subtypes it interacts with and its affinity for each are not well-documented in publicly available literature.
Monoamine Transporters
The compound is also known to be a monoamine reuptake inhibitor and releasing agent.[1][3] This action is directed at the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, it increases their extracellular concentrations, leading to enhanced neurotransmission. Furthermore, as a releasing agent, it can induce the non-exocytotic release of these monoamines from presynaptic terminals.
Dopamine Receptors
Some reports suggest that this compound may also possess dopamine antagonistic properties, meaning it could block the action of dopamine at its receptors.[2] However, the specific dopamine receptor subtypes involved and the affinity of the compound for these receptors require further investigation.
Adrenergic Receptors
Derivatives of 1-(4-methoxyphenyl)piperazine have been shown to exhibit selective antagonism at α1-adrenoceptors. While this has been noted for related compounds, the direct activity of this compound at these receptors is not well-characterized.
Quantitative Pharmacological Data
As mentioned, specific quantitative data for this compound is scarce in the public domain. The following tables are provided as a framework for summarizing such data once it becomes available through further research.
Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Serotonin | ||||
| 5-HT1A | ||||
| 5-HT2A | ||||
| Dopamine | ||||
| D1 | ||||
| D2 | ||||
| Adrenergic | ||||
| α1A | ||||
| α1B | ||||
| α1D |
Monoamine Transporter Inhibition (IC50)
| Transporter | Radiotracer | Tissue/Cell Line | IC50 (nM) | Reference |
| SERT | ||||
| DAT | ||||
| NET |
Functional Activity (EC50/Emax)
| Assay Type | Receptor/Transporter | Cell Line | EC50 (nM) | Emax (%) | Reference |
| cAMP Inhibition | 5-HT1A | ||||
| [³⁵S]GTPγS Binding | 5-HT1A | ||||
| Calcium Mobilization | 5-HT2A | ||||
| Monoamine Release | SERT | ||||
| Monoamine Release | DAT | ||||
| Monoamine Release | NET |
Signaling Pathways
The interaction of this compound with its biological targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with the receptor families it is known to modulate.
Experimental Protocols
The characterization of the pharmacological profile of this compound involves a series of in vitro assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific receptors.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a sample of tissue or cells expressing that receptor.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors, or [³H]spiperone for D2 receptors) and varying concentrations of unlabeled this compound.
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Monoamine Transporter Uptake Assay
Objective: To determine the potency (IC50) of this compound to inhibit monoamine reuptake.
Principle: This assay measures the ability of the test compound to block the uptake of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) into cells expressing the corresponding transporter (SERT, DAT, or NET).
Methodology:
-
Cell Culture:
-
HEK293 or other suitable cells are cultured and transfected to express the human serotonin, dopamine, or norepinephrine transporter.
-
-
Uptake Inhibition Assay:
-
Cells are plated in multi-well plates and washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the radiolabeled monoamine substrate is added, and the cells are incubated for a short period (e.g., 5-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
-
Quantification:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
-
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at Gi/o-coupled receptors.
Principle: Activation of Gi/o-coupled receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of the test compound to inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells with recombinant 5-HT1A receptors) are used.
-
-
cAMP Measurement:
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) are determined from the concentration-response curve.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at Gq-coupled receptors.
Principle: Activation of Gq-coupled receptors stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores. This assay measures the increase in intracellular Ca²⁺ concentration upon receptor activation.
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing the receptor of interest (e.g., HEK293 cells with recombinant 5-HT2A receptors) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
The baseline fluorescence is measured.
-
Varying concentrations of this compound are added to the cells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular Ca²⁺, is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The EC50 (concentration for 50% of maximal response) and Emax (maximal response) are determined from the concentration-response curve.
-
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action primarily targeting the monoaminergic systems. Its activity as a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor/releaser underlies its stimulant effects. While its general biological targets and the associated signaling pathways are understood, a comprehensive quantitative pharmacological profile is not yet publicly available. Further research is required to fully elucidate its receptor binding affinities, transporter inhibition potencies, and functional activities, which will be crucial for a complete understanding of its psychoactive properties and potential therapeutic or toxicological implications.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)piperazine hydrochloride, a piperazine derivative of significant interest in neuroscience and pharmacological research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of 1-(4-Methoxyphenyl)piperazine and its hydrochloride salt, facilitating easy comparison and reference.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-MeOPP, p-MeOPP, Paraperazine | [2][3] |
| CAS Number | 38869-47-5 (dihydrochloride), 84145-43-7 (monohydrochloride), 38212-30-5 (free base) | [1][2][4][5] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O (dihydrochloride), C₁₁H₁₇ClN₂O (monohydrochloride) | [1][6] |
| Molecular Weight | 265.18 g/mol (dihydrochloride), 228.72 g/mol (monohydrochloride) | [1][6] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Form | Source(s) |
| Melting Point | ~240 °C | Dihydrochloride | [7] |
| 42-47 °C | Free Base | [3][4][8][9] | |
| Boiling Point | 344 °C at 760 mmHg | Free Base | [3][10] |
| pKa | 8.98 ± 0.10 (Predicted) | Free Base | [4][9] |
| logP | 1.49860 | Free Base | [10] |
| Appearance | Crystalline solid, Pale yellow to yellow liquid | Dihydrochloride, Free Base | [2][3] |
Table 3: Solubility Data
| Solvent | Solubility (Dihydrochloride) | Source(s) |
| DMSO | 30 mg/mL, 25 mg/mL (ultrasonic) | [2][6] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| DMF | 5 mg/mL | [2] |
| Methanol | 1 mg/mL | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are not exhaustively available in the public domain. However, this section outlines the general methodologies typically employed for the synthesis and analysis of compounds like this compound.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution reaction between 4-methoxyaniline and bis(2-chloroethyl)amine under acidic conditions.[11] Another approach is the cyclo-condensation of diethanolamine with p-anisidine hydrochloride.[12] The hydrochloride salt is then formed by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether.[11][12][13]
General Procedure for Salt Formation:
-
The free base, 1-(4-methoxyphenyl)piperazine, is dissolved in an anhydrous solvent (e.g., ethanol, diethyl ether).
-
A solution of hydrochloric acid in the same or a compatible solvent is added dropwise to the solution of the free base while stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.[13]
Analytical Methods for Quantification
Validated analytical methods for the quantification of this compound in complex matrices, such as biological samples, typically involve chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the detection and quantification of piperazine derivatives.[11][14] The sample is first extracted and may require derivatization to increase volatility before injection into the GC system. The mass spectrometer provides sensitive and specific detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of such compounds, particularly in biological fluids.[11][14] It often requires less sample preparation than GC-MS and is suitable for non-volatile and thermally labile compounds.
General LC-MS/MS Screening Method: A typical screening method would involve protein precipitation from a serum sample, followed by dilution and direct injection into the LC-MS/MS system.[2] Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[15]
Biological Activity and Signaling
This compound exhibits a mixed mechanism of action, primarily functioning as a serotonergic agent and a dopamine antagonist.[2][11] Its activity is comparable in some aspects to substances like 3,4-methylenedioxymethamphetamine (MDMA).[2][11] The compound is known to interact with serotonin (5-HT) receptors and may act as a monoamine neurotransmitter reuptake inhibitor and releasing agent.[11]
The metabolism of 1-(4-methoxyphenyl)piperazine is primarily carried out in the liver by the cytochrome P450 enzyme CYP2D6, which demethylates it to its active metabolite, para-hydroxyphenylpiperazine.[11][16]
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
References
- 1. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]
- 9. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound|RUO [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
In Vitro Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative, has garnered interest within the scientific community for its psychoactive properties, primarily characterized by stimulant and euphoric effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of pMeOPP, summarizing its known interactions with key central nervous system targets. While a complete quantitative profile remains to be fully elucidated in publicly accessible literature, this document consolidates available data on its receptor binding affinity and functional activity at various neurotransmitter receptors and transporters. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and characterization of this compound.
Introduction
1-(4-Methoxyphenyl)piperazine (pMeOPP) belongs to the piperazine class of compounds, many of which exhibit psychoactive effects. It is recognized as a monoamine reuptake inhibitor and releasing agent, as well as a non-selective serotonin receptor agonist. Its mechanism of action is considered to be mixed, with purported serotonergic and dopamine antagonistic properties. In vivo, pMeOPP is metabolized primarily by the cytochrome P450 enzyme CYP2D6 via O-demethylation to its active metabolite, para-hydroxyphenylpiperazine. This guide focuses on the in vitro characteristics of the parent compound, this compound, to provide a foundational understanding for researchers in pharmacology and drug development.
Receptor and Transporter Binding Affinity
| Target | Ligand/Assay | Species | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| Serotonin Receptors | ||||||
| 5-HT1A | [3H]8-OH-DPAT | Rat | Hippocampal Membranes | - | pIC50 = 8.87 (for a related compound) | [1] |
| 5-HT2A | - | - | - | - | - | Data Not Available |
| 5-HT2C | - | - | - | - | - | Data Not Available |
| Dopamine Receptors | ||||||
| D2 | - | - | - | - | - | Data Not Available |
| D3 | - | - | - | - | - | Data Not Available |
| Adrenergic Receptors | ||||||
| α1 | - | - | - | - | - | Data Not Available |
| α2 | - | - | - | - | - | Data Not Available |
| Monoamine Transporters | ||||||
| SERT | [3H]Paroxetine | Human | HEK293 cells | - | - | Data Not Available |
| DAT | [3H]WIN 35,428 | Human | HEK293 cells | - | - | Data Not Available |
| NET | [3H]Nisoxetine | Human | HEK293 cells | - | - | Data Not Available |
Note: The pIC50 value for the 5-HT1A receptor is for the related compound WAY-100635, which shares the 1-(o-methoxyphenyl)piperazine moiety, suggesting pMeOPP may also have significant affinity for this target. Further studies are required to determine the precise Ki values for pMeOPP.
Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, and to quantify its potency and efficacy.
Monoamine Transporter Activity
In vitro studies have indicated that pMeOPP inhibits the reuptake and induces the release of monoamine neurotransmitters, a mechanism shared with stimulant drugs like amphetamines. However, specific IC50 values for reuptake inhibition and EC50 values for neurotransmitter release are not well-documented in publicly available literature.
G-Protein Coupled Receptor (GPCR) Functional Assays
Given its presumed activity at serotonin and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), key functional assays include the measurement of second messengers like cyclic AMP (cAMP) and the recruitment of β-arrestin.
| Assay Type | Target | Cell Line | Effect | EC50/IC50 (nM) | Emax (%) | Reference |
| cAMP Accumulation | 5-HT1A | CHO or HEK293 | Inhibition of Forskolin-stimulated cAMP | Data Not Available | Data Not Available | - |
| β-Arrestin Recruitment | 5-HT Receptors | U2OS or HEK293 | - | Data Not Available | Data Not Available | - |
| β-Arrestin Recruitment | Dopamine Receptors | U2OS or HEK293 | - | Data Not Available | Data Not Available | - |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the pharmacology of this compound.
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of pMeOPP for a target receptor or transporter.
Caption: Workflow for a cAMP inhibition functional assay.
Materials:
-
Cell Line: A cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-h5HT1A).
-
Test Compound: this compound.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Detection Kit: e.g., HTRF, LANCE, or GloSensor cAMP assay kits.
-
Assay Plate: White, opaque 96- or 384-well plates.
-
Plate Reader: Compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed the cells into the assay plate at an optimized density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except for the basal control) to induce cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 and the maximum inhibition (Emax).
β-Arrestin Recruitment Assay (General Protocol)
This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout of receptor activation that is independent of G-protein signaling.
Signaling Pathway for β-Arrestin Recruitment
References
An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP HCl) is a substituted piperazine derivative with reported stimulant and euphoric effects. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available data on its mechanism of action, receptor and transporter interactions, and pharmacokinetic properties. The information presented is intended to support further research and drug development efforts related to this compound and its analogs. While quantitative data for p-MeOPP HCl is limited in publicly available literature, this guide contextualizes its profile with data from related phenylpiperazine compounds and details the experimental protocols necessary for its full characterization.
Introduction
Substituted piperazine derivatives have garnered significant attention in medicinal chemistry and pharmacology due to their diverse pharmacological activities, particularly their interactions with central nervous system targets. 1-(4-Methoxyphenyl)piperazine (p-MeOPP), a member of this class, has been identified as a compound with stimulant properties, sharing some mechanistic similarities with drugs like amphetamine and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] Its hydrochloride salt is the commonly used form in research settings. Understanding the detailed pharmacological profile of p-MeOPP HCl is crucial for elucidating its therapeutic potential and abuse liability.
Mechanism of Action
The primary mechanism of action of p-MeOPP is believed to involve the modulation of monoamine neurotransmitter systems, specifically serotonin and dopamine.[1] It is reported to act as both a monoamine reuptake inhibitor and a releasing agent, leading to increased extracellular concentrations of these neurotransmitters.[1] Additionally, like other phenylpiperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP), p-MeOPP may also exhibit activity as a non-selective serotonin receptor agonist.[1] This dual action on both transporters and receptors contributes to its complex pharmacological effects.
Receptor and Transporter Binding Profile
Quantitative binding affinity data (Ki values) for 1-(4-Methoxyphenyl)piperazine at various serotonin and dopamine receptor subtypes are not extensively available in the public domain. However, the general profile of phenylpiperazines suggests likely interaction with several key receptors. For context, binding affinities of structurally related piperazine derivatives are often in the nanomolar to micromolar range for various 5-HT and dopamine receptors.
Table 1: Receptor Binding Affinity (Ki) of this compound (Data not currently available)
| Receptor Subtype | Ki (nM) | Radioligand | Tissue Source/Cell Line | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | Data not available | |||
| 5-HT2A | Data not available | |||
| 5-HT2C | Data not available | |||
| Dopamine Receptors | ||||
| D1 | Data not available | |||
| D2 | Data not available | |||
| D3 | Data not available |
Note: This table is included as a template for future data. Researchers are encouraged to perform radioligand binding assays to populate these fields.
Monoamine Transporter Interaction
p-MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters in vitro.[1] The potency of these effects, represented by IC50 values for uptake inhibition and EC50 values for release, are critical for understanding its stimulant properties.
Table 2: In Vitro Monoamine Transporter Activity of 1-(4-Methoxyphenyl)piperazine (Data not currently available)
| Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) | Assay Type | Reference |
| Dopamine (DAT) | Data not available | Data not available | ||
| Serotonin (SERT) | Data not available | Data not available | ||
| Norepinephrine (NET) | Data not available | Data not available |
Note: This table is included as a template for future data. Researchers are encouraged to perform in vitro uptake and release assays to determine these values.
Pharmacokinetics
The metabolism of p-MeOPP has been studied in male Wistar rats. The primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP), a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3]
Table 3: Pharmacokinetic Parameters of 1-(4-Methoxyphenyl)piperazine
| Parameter | Value | Species | Enzyme/System | Reference |
| Metabolism | ||||
| Km (O-demethylation) | 48.34 ± 14.48 µM | Human (cDNA-expressed) | CYP2D6 | [3] |
| Vmax (O-demethylation) | 5.44 ± 0.47 pmol/min/pmol CYP | Human (cDNA-expressed) | CYP2D6 | [3] |
| Km (O-demethylation) | 204.80 ± 51.81 µM | Human (pooled liver microsomes) | pHLM | [3] |
| Vmax (O-demethylation) | 127.50 ± 13.25 pmol/min/mg protein | Human (pooled liver microsomes) | pHLM | [3] |
| Pharmacokinetic Parameters in Rats | ||||
| Cmax | Data not available | Rat | ||
| Tmax | Data not available | Rat | ||
| Half-life (t1/2) | Data not available | Rat | ||
| Bioavailability (F%) | Data not available | Rat |
Note: Further in vivo pharmacokinetic studies are required to determine Cmax, Tmax, half-life, and bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline standard protocols for key experiments.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol provides a general framework for determining the binding affinity of p-MeOPP HCl for various G protein-coupled receptors.
Objective: To determine the Ki value of this compound at specific serotonin and dopamine receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Raclopride for D2).
-
This compound.
-
A known non-labeled ligand for the receptor to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle (for total binding).
-
A high concentration of a non-labeled specific ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake and Release Assays
These assays are essential for quantifying the potency of p-MeOPP HCl as a monoamine transporter inhibitor and/or releasing agent.
Objective: To determine the IC50 (for uptake inhibition) and EC50 (for release) values of this compound at DAT, SERT, and NET.
Materials:
-
HEK293 cells or other suitable cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.
-
This compound.
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for controls.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Scintillation fluid and a liquid scintillation counter.
Procedure for Uptake Inhibition Assay:
-
Cell Plating: Plate transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of this compound or a known inhibitor for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of p-MeOPP HCl to determine the IC50 value.
Procedure for Release Assay:
-
Cell Plating and Loading: Plate cells as above. Pre-load the cells by incubating them with a radiolabeled substrate.
-
Washing: Wash the cells to remove extracellular radiolabel.
-
Release Stimulation: Add various concentrations of this compound to the cells.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Quantification: Collect the supernatant (extracellular medium) and lyse the cells to measure the remaining intracellular radioactivity.
-
Data Analysis: Calculate the percentage of radiolabel released into the supernatant at each concentration and plot against the concentration of p-MeOPP HCl to determine the EC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To measure changes in extracellular dopamine and serotonin levels in a specific brain region (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
This compound.
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-injection.
-
Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations in the post-injection samples as a percentage of the baseline levels and plot over time.
Conclusion
This compound is a pharmacologically active compound with a presumed mechanism of action involving the modulation of dopaminergic and serotonergic systems. While its stimulant and euphoric properties are anecdotally reported, a comprehensive quantitative understanding of its interaction with CNS targets is lacking in the current literature. This technical guide has summarized the available information and provided a framework of standard experimental protocols necessary to fully elucidate its pharmacological profile. Further research to generate robust data on receptor binding affinities, transporter interaction potencies, and in vivo pharmacokinetics is essential for a complete assessment of its therapeutic potential and abuse liability. The provided methodologies and data templates are intended to guide these future investigations.
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a substituted piperazine derivative that has garnered interest in both forensic toxicology and pharmacological research. Initially identified as a component in recreational "party pills" for its purported stimulant and euphoric effects, its complex mechanism of action involving multiple neurotransmitter systems makes it a subject of scientific inquiry.[1] This document provides a comprehensive technical overview of its discovery, synthesis, physicochemical properties, and multifaceted pharmacology, intended for a scientific audience.
Discovery and History
The history of 1-(4-Methoxyphenyl)piperazine is not one of traditional pharmaceutical development but rather of emergence in the recreational drug market. It gained prominence as a so-called "designer drug," often mixed with other piperazine derivatives like benzylpiperazine (BZP) to modulate or enhance their psychoactive effects.[1] Consequently, much of the early scientific literature focuses on its detection in forensic samples, metabolism, and toxicological profile.[2] Its primary metabolite has been identified as 1-(4-hydroxyphenyl)piperazine, formed via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3] More recently, its interactions with monoamine transporters and receptors have made it a tool for neuropharmacological research.
Physicochemical Properties
The compound is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media for experimental use.[2] Key physicochemical data are summarized below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |
| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O · 2HCl | |
| Molecular Weight | 192.26 g/mol | 265.2 g/mol | [4] |
| CAS Number | 38212-30-5 | 38869-47-5 | [1][4] |
| Melting Point | 42-47 °C | ~240 °C | [5] |
| Density | 1.057 g/cm³ | Not Reported | [5] |
| UV max (λmax) | Not Reported | 204, 241, 294 nm | [4] |
| Solubility | Not Reported | DMSO: 30 mg/mL PBS (pH 7.2): 10 mg/mL DMF: 5 mg/mL Methanol: 1 mg/mL | [4] |
Synthesis and Manufacturing
Several synthetic routes to 1-(4-Methoxyphenyl)piperazine have been reported. The final step typically involves conversion to the hydrochloride salt via treatment with hydrochloric acid.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Diethanolamine and p-Anisidine
This method generates the intermediate in situ and proceeds to the final product in a single reaction vessel, avoiding the isolation of potentially hazardous intermediates.[6]
-
Step 1: Intermediate Formation. Slowly add 360 mL of hydrobromic acid (HBr, 0.5 mol) to 0.26 mol of diethanolamine in a suitable reaction flask over one hour.
-
Step 2: Cyclization. Stir and reflux the mixture for 12 hours. After reflux, distill the excess HBr, which can be recycled. The crude product, bis(2-bromoethyl)amine, is used directly without isolation.
-
Step 3: N-Arylation. Under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the same flask containing the crude intermediate.
-
Step 4: Reaction. Heat the mixture to 120°C for 5 hours. Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours.
-
Step 5: Work-up and Salt Formation. Cool the suspension to room temperature and wash twice with 100 mL of water. Adjust the pH of the organic layer to 12 with sodium hydroxide, then wash with saturated brine. Separate the organic layer and adjust its pH to 5 with concentrated HCl to precipitate the hydrochloride salt.
-
Step 6: Purification. Distill off the water and 1-butanol to yield the crude HCl salt. Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.[6]
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
This common route involves the reaction of an aniline derivative with a pre-formed piperazine precursor.[5]
-
Step 1: Reaction Setup. Combine 4-methoxyaniline and bis(2-chloroethyl)amine hydrochloride in a reaction vessel with a suitable solvent (e.g., diethyleneglycol monomethyl ether).[7]
-
Step 2: Condensation. Heat the reaction mixture at high temperature (e.g., 150°C) for approximately 12 hours to facilitate the nucleophilic substitution and cyclization, forming the piperazine ring.[7]
-
Step 3: Isolation of the Free Base. After cooling, the free base can be isolated using standard extraction and purification techniques.
-
Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in an anhydrous solvent such as ethanol or diethyl ether. Bubble dry HCl gas through the solution until precipitation is complete.[5]
-
Step 5: Purification. Collect the resulting precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
Visualization of Synthetic Workflow
Caption: Workflow for the one-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCl.
Pharmacology and Mechanism of Action
This compound exhibits a complex pharmacological profile, primarily interacting with monoamine neurotransmitter systems. It is characterized by a mixed mechanism of action, including properties of a serotonin-dopamine reuptake inhibitor and releasing agent, as well as direct receptor antagonism.[1][4]
Interaction with Monoamine Transporters
The compound has been shown in vitro to inhibit the reuptake and stimulate the release of monoamine neurotransmitters, a mechanism it shares with psychostimulants like amphetamines.[1] This action increases the synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission, which is believed to underlie its stimulant and euphoric effects.
Caption: pMeOPP's mechanism on monoamine transporters in the synaptic cleft.
α1-Adrenoceptor Antagonism
Derivatives of pMeOPP have been investigated for their activity as selective antagonists at α1-adrenoceptors.[8] This property is therapeutically relevant for conditions such as benign prostatic hyperplasia (BPH), where blocking these receptors in the prostate and bladder neck leads to smooth muscle relaxation and symptomatic relief.[8] The antagonism at α1-adrenoceptors prevents endogenous catecholamines like norepinephrine from binding and eliciting a contractile response.
Caption: Antagonistic action of pMeOPP at the α1-adrenoceptor signaling pathway.
Pharmacological and Toxicological Data
While the mechanisms of action are qualitatively understood, specific quantitative data on binding affinities (Ki) and functional potencies (IC50) for 1-(4-Methoxyphenyl)piperazine at its primary targets are not extensively documented in publicly available literature. This is often the case for compounds that emerge outside of formal drug development programs. The table below summarizes available data and notes areas where information is lacking.
| Target | Parameter | Value | Compound | Notes | Reference(s) |
| Serotonin Transporter (SERT) | IC₅₀ | 230 nM | m-CPP | Data for related compound m-chlorophenylpiperazine, not pMeOPP. | [9] |
| Dopamine Transporter (DAT) | Ki / IC₅₀ | Not Reported | pMeOPP | Described as an inhibitor, but specific values are not available. | - |
| α1-Adrenoceptors | Ki / pA₂ | Not Reported | pMeOPP | The methoxyphenylpiperazine moiety is important for affinity, but specific values for the para isomer are not available. | - |
| Metabolizing Enzyme (CYP2D6) | Km | 48.34 µM | pMeOPP | Apparent Km for O-demethylation by human CYP2D6. | [3] |
| Toxicity | Cytotoxicity | Concentration-dependent | pMeOPP | Has demonstrated cytotoxic effects in various cell lines. | [5] |
| Toxicity | Hepatotoxicity | Observed at higher doses | pMeOPP | Potential for liver toxicity, especially in combination with other piperazines. | [5] |
Applications in Research and Drug Development
This compound serves as a valuable research tool for:
-
Probing the Serotonin System: Its activity as a non-selective serotonin receptor agonist and reuptake inhibitor allows for the investigation of serotonergic pathways in various neurological and psychiatric models.[2]
-
Lead Compound for α1-Antagonists: The core structure is a scaffold in the development of selective α1-adrenoceptor antagonists for potential use in treating BPH.[8]
-
Forensic and Toxicological Standards: It is used as a reference standard for the analytical detection of piperazine-based designer drugs in clinical and forensic samples.[4]
Conclusion
This compound is a compound with a dual identity. Historically rooted in the world of illicit psychoactives, its complex pharmacology, characterized by a multi-target engagement of the serotonergic, dopaminergic, and adrenergic systems, has endowed it with significant value for scientific research. While a comprehensive quantitative profile of its receptor and transporter interactions remains to be fully elucidated, it serves as an important chemical probe and a structural template for the development of novel therapeutic agents, particularly in the realm of α1-adrenoceptor modulation. Further research is warranted to precisely quantify its binding and functional parameters to better understand its therapeutic potential and toxicological risks.
References
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. This compound|RUO [benchchem.com]
- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. para-Methoxyphenylpiperazine [a.osmarks.net]
- 6. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vivo Metabolism of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine (meOPP), often encountered as its hydrochloride salt, is an arylpiperazine derivative that has been investigated for its pharmacological properties. As with any xenobiotic, a thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vivo metabolism of 1-(4-methoxyphenyl)piperazine, detailing its biotransformation pathways, the metabolites formed, the enzymes responsible, and the analytical methodologies used for their identification and quantification.
Metabolic Pathways
The in vivo metabolism of 1-(4-methoxyphenyl)piperazine primarily proceeds through Phase I and Phase II biotransformation reactions. The principal metabolic routes identified in rat models are O-demethylation and the degradation of the piperazine ring, followed by conjugation of the resulting phenolic metabolite.
Phase I Metabolism
The initial metabolic transformations of meOPP involve oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.
-
O-Demethylation: The major Phase I metabolic pathway is the O-demethylation of the methoxy group on the phenyl ring. This reaction is primarily mediated by the polymorphic enzyme CYP2D6 in humans.[1][2][3] This biotransformation yields the principal and pharmacologically relevant metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[2][3][4]
-
Piperazine Ring Degradation: A secondary Phase I pathway involves the degradation of the piperazine moiety. This complex series of reactions can lead to the formation of 4-hydroxyaniline.[4]
Phase II Metabolism
The primary Phase I metabolite, 1-(4-hydroxyphenyl)piperazine, possesses a phenolic hydroxyl group, making it a substrate for Phase II conjugation reactions. While direct identification of these conjugates in the literature is limited, the use of acid hydrolysis in analytical protocols strongly suggests their presence.[4] These reactions increase the water solubility of the metabolite, facilitating its excretion.
-
Glucuronidation and Sulfation: It is hypothesized that 4-HO-PP undergoes conjugation with glucuronic acid or sulfate to form its respective glucuronide and sulfate conjugates.
In Vivo Metabolites
Studies in male Wistar rats have identified the following key metabolites after the administration of 1-(4-methoxyphenyl)piperazine.
| Metabolite Name | Chemical Structure | Metabolic Pathway |
| 1-(4-Hydroxyphenyl)piperazine (4-HO-PP) | HO-C₆H₄-N(CH₂CH₂)₂NH | O-Demethylation (Phase I) |
| 4-Hydroxyaniline | HO-C₆H₄-NH₂ | Piperazine Ring Degradation (Phase I) |
| 4-HO-PP Conjugates (presumed) | Glucuronide or Sulfate conjugates of 4-HO-PP | Glucuronidation/Sulfation (Phase II) |
Table 1: Summary of Identified and Presumed In Vivo Metabolites of 1-(4-Methoxyphenyl)piperazine.
Enzyme Kinetics
The O-demethylation of meOPP to 4-HO-PP has been characterized kinetically in human liver microsomes (pHLM) and with cDNA-expressed human CYP2D6.
| Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol min-1 mg-1 protein or pmol min-1 pmol-1 CYP) | Reference |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein | [2][3] |
| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP | [2][3] |
Table 2: Kinetic Parameters for the O-Demethylation of 1-(4-Methoxyphenyl)piperazine.
These data indicate that CYP2D6 is a key enzyme in the metabolism of meOPP.[2][3] The involvement of a polymorphic enzyme like CYP2D6 suggests that there may be significant inter-individual variability in the metabolism and clearance of this compound in the human population.
Experimental Protocols
The identification and quantification of 1-(4-methoxyphenyl)piperazine and its metabolites in biological matrices, particularly urine, have been primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a typical experimental workflow based on published methodologies.[4]
Sample Preparation
-
Urine Collection: Urine samples are collected from experimental animals (e.g., rats) following administration of 1-(4-methoxyphenyl)piperazine hydrochloride.
-
Acid Hydrolysis: To cleave Phase II conjugates (glucuronides and sulfates) and liberate the parent metabolites, a portion of the urine sample is subjected to acid hydrolysis. This is typically achieved by adding a strong acid, such as hydrochloric acid, and heating the sample.
-
Liquid-Liquid Extraction: After hydrolysis and pH adjustment, the metabolites are extracted from the aqueous urine matrix into an organic solvent. A common extraction solvent mixture is dichloromethane-isopropanol-ethyl acetate. The organic layer is then separated and evaporated to dryness.
-
Derivatization: To improve the volatility and chromatographic properties of the metabolites for GC-MS analysis, a derivatization step is necessary. A frequently used method is microwave-assisted acetylation, where the dried extract is reacted with acetic anhydride in the presence of a solvent like pyridine under microwave irradiation. This process acetylates the hydroxyl and amine functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is then analyzed by GC-MS.
-
Gas Chromatography: The acetylated metabolites are separated on a capillary GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. Full-scan data acquisition is often used for metabolite identification.
Metabolite Identification
The identification of metabolites is achieved by comparing their retention times and mass spectra with those of authentic reference standards. In the absence of standards, tentative identification can be made based on the interpretation of the fragmentation patterns in the mass spectra.
Conclusion
The in vivo metabolism of this compound is characterized by O-demethylation to its major active metabolite, 1-(4-hydroxyphenyl)piperazine, and degradation of the piperazine ring. The primary metabolite is likely further conjugated before excretion. The key enzyme in the primary metabolic step in humans is CYP2D6, highlighting the potential for inter-individual variability in its pharmacokinetics. The analytical methods for studying its metabolism typically involve GC-MS analysis after hydrolysis and derivatization. This comprehensive understanding of the metabolic fate of 1-(4-methoxyphenyl)piperazine is essential for its further development and for interpreting its pharmacological and toxicological profiles. Future research employing LC-MS/MS techniques would be beneficial for the direct characterization of Phase II conjugates and for developing more sensitive quantitative assays.
References
- 1. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 2. mdpi.com [mdpi.com]
- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative, serves as a valuable chemical scaffold and research tool in the field of central nervous system (CNS) drug discovery. Its significance lies in its interaction with critical monoamine neurotransmitter systems, specifically the serotonergic and dopaminergic pathways.[1] This compound exhibits a mixed pharmacological profile, including non-selective serotonin receptor agonism and activity as a monoamine reuptake inhibitor and releasing agent.[1][2] These characteristics make pMeOPP an important molecule for investigating the mechanisms of psychoactive substances and for exploring the role of the serotonin and dopamine systems in various neurological processes.[1] The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous solutions for experimental use.[1]
Chemical Properties and Synthesis
A clear understanding of the physicochemical properties of 1-(4-Methoxyphenyl)piperazine HCl is essential for its application in experimental settings.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine;hydrochloride | [3] |
| Synonyms | pMeOPP, 4-MeOPP, Paraperazine | [2][4] |
| CAS Number | 38212-30-5 (free base), 38869-47-5 (dihydrochloride) | [4][5] |
| Molecular Formula | C₁₁H₁₇ClN₂O (monohydrochloride) | [3] |
| Molecular Weight | 228.72 g/mol (monohydrochloride) | [3] |
| Melting Point | 42-47 °C (free base) | [5][6] |
| Appearance | White to pale yellow solid | [4][5] |
| Solubility | Soluble in Methanol, DMSO, PBS (pH 7.2) | [4] |
Synthesis Pathway
A common synthetic route to 1-(4-methoxyphenyl)piperazine involves a one-pot reaction starting from diethanolamine, which is first converted in situ to an intermediate that then reacts with p-anisidine.[7] This method avoids the isolation of potentially hazardous intermediates.[7]
Caption: One-pot synthesis of 1-(4-methoxyphenyl)piperazine.
Pharmacology and Mechanism of Action
pMeOPP's effects on the CNS are primarily driven by its interactions with serotonin and dopamine signaling pathways. It is reported to have a mixed mechanism of action, with both serotonergic and dopamine antagonistic properties, and also functions as a monoamine reuptake inhibitor and releasing agent.[1][2][4]
Serotonin Signaling Pathway
Serotonin (5-HT) receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[8][9] These receptors are critical targets for drugs treating mood disorders, anxiety, and psychosis. Depending on the subtype, 5-HT receptors couple to different G proteins to either stimulate or inhibit downstream signaling cascades.[9][10]
-
Gαs-coupled (5-HT₄, 5-HT₆, 5-HT₇): Activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[10]
-
Gαi/o-coupled (5-HT₁, 5-HT₅): Inhibit adenylyl cyclase, causing a decrease in cAMP.[10]
-
Gαq/11-coupled (5-HT₂): Activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[9]
pMeOPP is known to act as a non-selective serotonin receptor agonist, meaning it can directly activate multiple 5-HT receptor subtypes.[1][2] It can also inhibit the serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[8]
Caption: pMeOPP interaction with the serotonin signaling pathway.
Dopamine Signaling Pathway
Dopamine receptors are also GPCRs, categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[11][12] These receptors are fundamental to motor control, reward, and cognition.[13]
-
D1-like receptors: Couple to Gαs/olf proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels.[13][14][15]
-
D2-like receptors: Couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels.[12][14][15]
pMeOPP has been described as having dopamine antagonistic properties and can also induce the release of dopamine, contributing to its stimulant effects.[1][4]
Caption: pMeOPP interaction with the dopamine signaling pathway.
Metabolism and Pharmacokinetics
The primary metabolic pathway for pMeOPP in humans and rats is O-demethylation, which is catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] This process converts pMeOPP into its active metabolite, 1-(4-hydroxyphenyl)piperazine (pOHPP).[16] Understanding the kinetics of this metabolic step is crucial for predicting the compound's half-life and potential for drug-drug interactions.
Caption: Primary metabolic pathway of pMeOPP via CYP2D6.
Quantitative Metabolic Data
The following table summarizes the Michaelis-Menten kinetic parameters for the O-demethylation of pMeOPP.
| Enzyme Source | Kₘ (μM) | Vₘₐₓ | Source(s) |
| cDNA-expressed human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP | [17] |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein | [17] |
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound and its analogs with CNS targets.
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR (e.g., a serotonin or dopamine receptor subtype) by measuring its ability to compete with a radiolabeled ligand of known affinity.[18][19][20]
Materials:
-
Cell Membranes: Prepared from cells stably or transiently expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).[18][19]
-
Test Compound: 1-(4-Methoxyphenyl)piperazine HCl or its analogs, serially diluted.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[19][21]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[21]
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled ligand to define non-specific binding.[18]
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI), cell harvester, and a liquid scintillation counter.[19]
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration via BCA or Bradford assay.[18][20]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the non-specific ligand.
-
Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 27-30°C) to reach equilibrium.[20][21]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.[19]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[20]
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Protocol 2: Gs/Gi-Coupled GPCR Functional cAMP Assay
This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels following the activation of a Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptor.[22][23]
Materials:
-
Cells: HEK293 or CHO cells expressing the target Gs or Gi-coupled receptor.
-
cAMP Detection Kit: A commercial kit, such as HTRF, GloSensor™, or AlphaScreen.[24][25][26]
-
Test Compound: Agonist (to measure EC₅₀) or antagonist (to measure IC₅₀).
-
Forskolin (for Gi assays): An adenylyl cyclase activator used to stimulate a cAMP signal that can then be inhibited by a Gi-agonist.[22]
-
Assay Buffer/Medium: As recommended by the kit manufacturer (e.g., HBSS with HEPES and IBMX, a phosphodiesterase inhibitor).[26]
-
Apparatus: Plate reader compatible with the chosen detection technology (e.g., luminescence or fluorescence).
Methodology (General Workflow):
-
Cell Plating: Seed cells into the appropriate microplate (e.g., white, opaque 384-well plate) and incubate overnight.[25]
-
Reagent Equilibration: On the day of the assay, replace the culture medium with assay buffer containing the cAMP detection reagents (e.g., GloSensor reagent) and incubate for the recommended time (e.g., 2 hours) to allow for reagent loading and signal stabilization.[25]
-
Compound Addition:
-
Agonist Mode (Gs or Gi): Add serial dilutions of the test compound. For Gi assays, co-stimulate with a fixed concentration of forskolin.
-
Antagonist Mode (Gs or Gi): Pre-incubate cells with serial dilutions of the test antagonist, then stimulate with a fixed concentration (e.g., EC₈₀) of a known agonist.
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature.[21][22]
-
Signal Detection: Measure the signal (luminescence or HTRF ratio) using a plate reader.[25]
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration or % inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Workflows in CNS Drug Discovery
The development of a new CNS therapeutic is a complex, multi-stage process. A compound like pMeOPP could serve as a "hit" or "lead" compound, which would then undergo extensive optimization and testing.
Caption: General workflow for CNS drug discovery and development.
The experimental protocols themselves follow a logical workflow to ensure reproducible and accurate data generation.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound is a foundational tool for CNS research, providing a scaffold for the development of novel therapeutics targeting serotonergic and dopaminergic systems. Its mixed pharmacological profile necessitates thorough characterization using a suite of in vitro and in vivo assays. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically evaluate pMeOPP and its derivatives, ultimately facilitating the discovery of new and effective treatments for complex neurological and psychiatric disorders.
References
- 1. This compound|RUO [benchchem.com]
- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H17ClN2O | CID 12201197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chembk.com [chembk.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. a2bchem.com [a2bchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as p-MeOPP, is a piperazine derivative recognized for its interaction with monoamine neurotransmitter systems. It functions as a non-selective serotonin receptor agonist and a monoamine neurotransmitter reuptake inhibitor and releasing agent.[1] Primarily utilized in neuroscience research to investigate serotonergic signaling pathways, recent studies have also begun to explore the cytotoxic effects of piperazine derivatives, indicating a potential for broader applications in cellular research, including oncology. These compounds have been shown to induce concentration-dependent cytotoxicity and apoptosis in various cell lines. This document provides detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression, along with data presentation guidelines and diagrams of experimental workflows and associated signaling pathways.
Data Presentation
The following table summarizes the cytotoxic effects of 1-(4-Methoxyphenyl)piperazine (MeOPP) on primary rat hepatocytes as determined by a resazurin-based cell viability assay after a 72-hour incubation period.
| Cell Line | Compound | Assay | Incubation Time | Observed Effect |
| Primary Rat Hepatocytes | 1-(4-Methoxyphenyl)piperazine (MeOPP) | Resazurin Assay | 72 hours | Concentration-dependent decrease in cell viability.[2] |
Note: Specific IC50 values were not provided in the source material, but a graphical representation indicated a dose-dependent response.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Target cell line (e.g., HeLa, K562, or other cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette up and down or use a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing any floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in the apoptosis protocol.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell culture analysis.
Caption: Potential signaling pathways affected by piperazine derivatives.
References
Application Notes and Protocols for the Quantification of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride, a piperazine derivative. The described methods are essential for quality control, pharmacokinetic studies, and forensic analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. This method offers high resolution and sensitivity.
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity Range | 10-200 µg/mL[1] | 25.0, 50.0, 75.0 mg/mL (for a related compound)[2] |
| Limit of Detection (LOD) | 2.0 - 3.5 µg/mL (for related chlorophenylpiperazine isomers)[1] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Accuracy (% Recovery) | 101.0 - 101.6% (for a related compound)[1] | Not specified |
| Precision (%RSD) | ≤ 4.9% (Intraday)[1] | Not specified |
Experimental Protocol: HPLC Method 1 (General Piperazine Analysis)
This protocol is adapted from a method for the analysis of piperazine derivatives.[3]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.
-
Dilute 1 mL of this solution to a final volume of 10 mL with methanol.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
b. Chromatographic Conditions:
-
Column: C18, 4.6 mm (ID) x 250 mm, 5 µm particle size, thermostated at 40°C.[3]
-
Mobile Phase:
-
A: Acetonitrile
-
B: 5mM Heptafluorobutyric acid
-
-
Gradient Program: A gradient program should be optimized to ensure proper separation.
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV detection at approximately 240 nm.[4]
Experimental Protocol: HPLC Method 2 (for a related pyrrolo[3,4-c]pyridine derivative)
This method was developed for a related N-substituted piperazine derivative and can be adapted.[2][5]
a. Sample Preparation:
-
Prepare a standard solution of the analyte in 0.01 mole/L HCl.
-
For precision studies, prepare replicate injections of standard solutions at concentrations of 25.0, 50.0, and 75.0 mg/mL in 0.01 mole/L HCl.[2]
b. Chromatographic Conditions:
-
Column: Octadecyl column (LiChrosorb® 100 RP-18), 250 x 4.0 mm I.D., 5 µm particle size.[2][5]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer at pH=2.
-
Detection: UV detection at an operating wavelength of 239 nm.[2][5]
-
Internal Standard: Phenacetin may be used as an internal standard.[2][5]
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of 1-(4-Methoxyphenyl)piperazine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis, offering high sensitivity and specificity. It is particularly useful for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[6]
Quantitative Data Summary
| Parameter | GC-MS Method |
| Precision (%RSD) | Intra-day: 0.3–1.80%, Inter-day: 1.10–1.73% (for various piperazines)[6] |
Experimental Protocol: GC-MS
This protocol is based on a method for the analysis of piperazines in street samples.[6]
a. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
If necessary, perform a solvent extraction to isolate the analyte from complex matrices.
-
An internal standard may be added for improved quantification.
b. GC-MS Conditions:
-
GC Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]
-
Carrier Gas: Helium.[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 280°C at a rate of 25°C/min.
-
Hold at 280°C for 3.0 min.[8]
-
-
Injector Temperature: 280°C.[8]
-
MS Detector: Operated in electron ionization (EI) mode. Mass spectra can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 1-(4-Methoxyphenyl)piperazine HCl.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative technique that offers high separation efficiency, short analysis times, and low sample and reagent consumption.[9] It is suitable for the analysis of ionic species like this compound.
Quantitative Data Summary
| Parameter | CE Method (for chlorophenylpiperazine isomers) |
| Linearity Range | 10-200 µg/mL[1] |
| Limit of Detection (LOD) | 2.0 - 3.5 µg/mL[1] |
| Limit of Quantification (LOQ) | Not specified |
| Accuracy (% Recovery) | 101.0 - 101.6%[1] |
| Precision (%RSD) | ≤ 4.9% (Intraday)[1] |
Experimental Protocol: Capillary Electrophoresis
This protocol is based on a method for the separation of chlorophenylpiperazine isomers and can be adapted.[1]
a. Sample Preparation:
-
Accurately weigh an amount of the sample and dissolve it in the background electrolyte (BGE) or a suitable solvent like 0.01N HCl.[8]
-
Dilute the sample to fall within the linear range of the method.
-
An internal standard, such as procaine (0.1 mg/mL), can be used.[1]
b. CE Conditions:
-
Capillary: Uncoated fused-silica capillary, 60 cm total length (50 cm effective length), 50 µm i.d.[1]
-
Background Electrolyte (BGE): 20 mmol/L phosphoric acid adjusted to pH 2.5 with triethylamine, containing 10 mmol/L α-cyclodextrin.[1]
-
Voltage: 25 kV.[1]
-
Temperature: 25°C.[1]
-
Injection: Hydrodynamic injection (e.g., 4,826 Pa for 8s).[1]
-
Detection: UV detection at 236 nm.[1]
Capillary Electrophoresis Workflow Diagram
Caption: Workflow for Capillary Electrophoresis analysis.
References
- 1. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for the determination of the main component and related substances in bulk drug samples. This protocol is intended to guide researchers and analysts in the pharmaceutical industry in establishing a reliable quality control method for this compound.
Introduction
This compound is a chemical intermediate and a key structural motif found in various pharmacologically active compounds. Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a validated analytical method to assess its purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry. This document provides a detailed protocol for the purity determination of this compound by HPLC.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical grade)
-
Purified water (HPLC grade)
Equipment
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reverse-phase HPLC method is employed for this analysis. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 239 nm[1][2] |
| Injection Volume | 10 µL |
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water to make a 0.01 M solution. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v). This yields a standard solution with a concentration of approximately 0.5 mg/mL.
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v). This yields a sample solution with a concentration of approximately 0.5 mg/mL.
Gradient Elution Program
The gradient program for the mobile phase is detailed in the following table.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes the expected system suitability parameters for this method.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for the HPLC purity analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection, allows for effective separation and quantification of the main component and potential impurities. This method is suitable for routine quality control in a pharmaceutical setting. Further validation studies should be performed in accordance with regulatory guidelines to ensure the method is fit for its intended purpose.
References
Application Notes and Protocols for the GC-MS Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine (pMeOPP) and its derivatives are substituted piperazines that have gained attention in the fields of medicinal chemistry and forensic science.[1] As analogues of benzylpiperazine (BZP), they exhibit stimulant properties and are sometimes encountered as designer drugs.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of these compounds in various matrices, including seized materials and biological samples.[2][4] Its high chromatographic resolution and sensitive mass detection provide the specificity required for unambiguous identification.[5] This document provides detailed application notes and protocols for the GC-MS analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride and its derivatives, aimed at professionals in research, and drug development.
I. Quantitative Data Summary
The quantitative analysis of 1-(4-Methoxyphenyl)piperazine and its derivatives by GC-MS relies on the separation of the analyte from a mixture and its subsequent detection and fragmentation by the mass spectrometer. The retention time (RT) and the mass-to-charge ratio (m/z) of the resulting fragments are key identifiers.
Table 1: GC-MS Data for 1-(4-Methoxyphenyl)piperazine (pMeOPP)
| Parameter | Value/Information | Source |
| Molecular Weight | 192.26 g/mol | [2] |
| Retention Time (RT) | Highly dependent on GC conditions (column, temperature program, carrier gas flow rate). Typically falls within the range of 10-20 minutes on a standard non-polar column. | [6] |
| Limit of Detection (LOD) | Estimated to be in the range of 1 - 50 µg/mL, depending on the matrix and specific method validation. For similar piperazine derivatives, LODs as low as 1 µg/mL have been reported in seized drug samples. | [7][8] |
| Limit of Quantification (LOQ) | Estimated to be in the range of 5 - 100 µg/mL. For related compounds, LOQs have been established in the low µg/mL range. | [9] |
Table 2: Characteristic Mass Fragments (m/z) for 1-(4-Methoxyphenyl)piperazine (Electron Ionization, 70 eV)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 192 | Moderate | [M]+ (Molecular Ion) |
| 177 | Moderate | [M-CH3]+ |
| 150 | High | [C8H12NO]+ |
| 135 | High | [C8H9O]+ |
| 120 | Moderate | [C7H6O]+ |
| 92 | Low | [C6H6N]+ |
| 56 | High | [C3H6N]+ |
Note: Relative intensities can vary slightly between different instruments and analytical conditions.
II. Experimental Protocols
The following protocols are representative methods for the analysis of this compound in seized materials (e.g., powders, tablets). Method validation is crucial for ensuring the accuracy and reliability of results in any specific laboratory setting.[10]
A. Sample Preparation (for Seized Materials)
-
Homogenization: If the sample is in tablet form, grind it into a fine, homogenous powder using a mortar and pestle.[11]
-
Dissolution: Accurately weigh approximately 10 mg of the homogenized powder and dissolve it in 10 mL of methanol.
-
Sonication and Centrifugation: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the active ingredient.[7] Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble excipients.
-
Filtration: Carefully transfer the supernatant to a clean vial for GC-MS analysis. If necessary, filter the supernatant through a 0.45 µm syringe filter.
B. GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a single quadrupole or ion trap mass spectrometer is suitable for this analysis.
| Parameter | Recommended Conditions |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5-10 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 - 5 minutes |
Note: These conditions are a general guideline and may require optimization for specific instrumentation and to achieve separation from other co-eluting substances.[2]
III. Visualizations
A. Forensic Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of suspected this compound in seized materials.
Caption: Forensic analysis workflow for seized substances.
B. Metabolic Pathway of 1-(4-Methoxyphenyl)piperazine
The primary metabolic pathway for 1-(4-Methoxyphenyl)piperazine in humans involves O-demethylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.
Caption: Primary metabolic pathway of pMeOPP.
References
- 1. agilent.com [agilent.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gas Chromotography / Mass Spectrometry | Vermont Forensic Laboratory [vfl.vermont.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for 1-(4-Methoxyphenyl)piperazine Hydrochloride in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP-HCl) in common rodent behavioral models. This document includes information on the compound's mechanism of action, detailed experimental protocols for the Elevated Plus Maze (EPM) and Forced Swim Test (FST), and representative data from studies on structurally related compounds.
Introduction
1-(4-Methoxyphenyl)piperazine is a phenylpiperazine derivative that has garnered interest in neuroscience research for its interaction with monoamine neurotransmitter systems. It is known to act as a non-selective serotonin receptor agonist and also functions as a monoamine neurotransmitter reuptake inhibitor and releasing agent.[1] Its pharmacological profile, with activity at both serotonergic and dopaminergic systems, makes it a compound of interest for investigating potential anxiolytic and antidepressant effects.[2] The hydrochloride salt is typically used in research to improve stability and solubility in aqueous solutions.[1]
Mechanism of Action
1-(4-Methoxyphenyl)piperazine and its analogs primarily exert their effects through modulation of the serotonergic and dopaminergic systems. While the precise binding affinities of this compound for all receptor subtypes are not fully elucidated in publicly available literature, arylpiperazine compounds are generally known to interact with a range of serotonin (5-HT) and dopamine (D) receptors. The anxiolytic and antidepressant-like effects of some phenylpiperazine derivatives have been linked to their activity at 5-HT1A receptors.[3][4]
Below is a simplified representation of the potential signaling pathways influenced by 1-(4-Methoxyphenyl)piperazine.
Caption: Putative mechanism of 1-(4-Methoxyphenyl)piperazine action.
Rodent Behavioral Models: Protocols and Data
The following sections detail the protocols for the Elevated Plus Maze and the Forced Swim Test, two of the most common behavioral assays for assessing anxiolytic and antidepressant-like activity, respectively.
Note on Data: As of the latest literature search, specific quantitative data for this compound in these behavioral models is limited. The data presented in the tables below is from a study on 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005) , a derivative containing the 1-(4-methoxyphenyl)piperazine core structure. This data is provided as a representative example of the expected effects of this class of compounds. Researchers should perform dose-response studies for this compound to determine its specific effects.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Caption: Workflow for the Elevated Plus Maze experiment.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice: arms 30 cm long x 5 cm wide, closed arm walls 15 cm high, elevated 40-50 cm).
-
Animals: Adult male or female mice or rats.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).
-
Procedure:
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use automated video tracking software to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups with the vehicle control group.
| Treatment Group (oral) | Dose (µmol/kg) | Time in Open Arms (s) (Mean ± SEM) |
| Vehicle | - | 25.3 ± 4.1 |
| LQFM005 | 24 | 58.7 ± 7.3 |
| LQFM235 (metabolite) | 24 | 62.1 ± 8.5 |
*p < 0.05 compared to vehicle. Data adapted from Galdino et al., 2022.[3][4]
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.
Caption: Workflow for the Forced Swim Test experiment.
-
Apparatus: A transparent cylinder (e.g., for mice: 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm).
-
Animals: Adult male or female mice or rats.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.) at a predetermined time before testing (e.g., 60 minutes).
-
Procedure:
-
Gently place the animal into the water cylinder.
-
The total duration of the test is 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups with the vehicle control group.
| Treatment Group (oral) | Dose (µmol/kg) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 155.4 ± 10.2 |
| LQFM005 | 24 | 98.6 ± 8.9 |
| LQFM235 (metabolite) | 24 | 92.3 ± 7.5 |
*p < 0.05 compared to vehicle. Data adapted from Galdino et al., 2022.[3][4]
Conclusion
This compound is a compound with a pharmacological profile that suggests potential for modulating anxiety and depression-related behaviors in rodents. The provided protocols for the Elevated Plus Maze and Forced Swim Test offer standardized methods for evaluating these potential effects. The representative data from a structurally related compound indicate that this class of molecules can produce significant anxiolytic and antidepressant-like effects. Researchers are encouraged to conduct thorough dose-response studies to characterize the specific behavioral effects of this compound and to further investigate its underlying mechanisms of action.
References
Application Notes and Protocols for In Vivo Dissolution of 1-(4-Methoxyphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative with reported euphoric and stimulant properties, acting on serotonergic and dopaminergic pathways.[1] As a research chemical, its proper dissolution is critical for accurate and reproducible in vivo studies. These application notes provide a detailed protocol for the dissolution of this compound for administration in animal models, compiled from available data and best practices. This document also outlines the known pharmacological profile and associated signaling pathways to inform experimental design.
Data Presentation
Solubility of this compound
Quantitative solubility data for this compound in various solvents is summarized in the table below. This information is essential for selecting an appropriate vehicle for in vivo administration.
| Solvent | Solubility | Source |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| 20% SBE-β-CD in Saline | Soluble (concentration not specified) | [2] |
| Methanol | 1 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | 5 mg/mL | [1] |
Experimental Protocols
Protocol for Dissolution of this compound for In Vivo Administration
This protocol is based on a combination of manufacturer's recommendations and general guidelines for preparing solutions for animal studies. The choice of vehicle will depend on the desired concentration, route of administration, and the specific requirements of the animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile vials and syringes
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Vehicle Preparation (Option 1: DMSO and Corn Oil):
-
This vehicle is suitable for oral gavage or potentially intraperitoneal injection, particularly for lipophilic compounds.
-
In a sterile vial, prepare the vehicle by adding 1 part sterile DMSO to 9 parts sterile corn oil (e.g., 100 µL DMSO and 900 µL corn oil for a 1 mL total volume).
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Vehicle Preparation (Option 2: Aqueous Solution with Solubilizing Agent):
-
This vehicle is suitable for various routes of administration, including intravenous, intraperitoneal, and subcutaneous injections.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.[2] Ensure complete dissolution. This solution can be stored at 4°C for up to one week.[2]
-
-
Dissolving the Compound:
-
For DMSO/Corn Oil Vehicle:
-
Weigh the desired amount of this compound.
-
First, dissolve the powder in the DMSO portion of the vehicle. For example, if preparing a 2.5 mg/mL solution, dissolve 2.5 mg of the compound in 100 µL of DMSO.
-
Once fully dissolved in DMSO, add the corn oil portion (900 µL) and vortex thoroughly until a clear and homogenous solution is obtained.[2]
-
-
For SBE-β-CD/Saline Vehicle:
-
Weigh the desired amount of this compound.
-
Add the compound to the pre-prepared 20% SBE-β-CD in saline solution.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
-
Final Preparation and Administration:
-
Visually inspect the solution for any precipitation or particulates before administration. If any are present, the solution should not be used.
-
Draw the solution into a sterile syringe appropriate for the intended route of administration.
-
Administer the solution to the animal model according to the approved institutional animal care and use committee (IACUC) protocol. The volume administered should be calculated based on the animal's body weight.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
Important Considerations:
-
Toxicity: While no specific acute toxicity data for this compound was found, a study on a similar compound administered orally to rats showed signs of systemic toxicity at a dose of 2000 mg/kg.[3] Common signs included hunched posture, lethargy, and decreased respiratory rate.[3] Researchers should carefully consider the dose and monitor animals closely for any adverse effects.
-
Aseptic Technique: It is crucial to use aseptic techniques throughout the preparation process to prevent contamination of the dosing solution, especially for injectable routes of administration.
-
Dilutions: For precise dosing in small animals, it may be necessary to dilute the stock solution with a sterile vehicle like saline.
Mandatory Visualizations
Experimental Workflow for In Vivo Solution Preparation
Caption: Workflow for preparing this compound for in vivo studies.
Postulated Signaling Pathway of 1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine is understood to exert its effects through interaction with serotonergic and dopaminergic systems. It is described as having mixed serotonergic and dopamine antagonistic properties, and may also act as a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor and releasing agent.[1]
Caption: Postulated mechanism of action of 1-(4-Methoxyphenyl)piperazine at the synapse.
References
Application Notes and Protocols: 1-(4-Methoxyphenyl)piperazine hydrochloride as a Ligand in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a substituted piperazine derivative, has garnered significant interest in neuropharmacological research due to its interactions with monoamine neurotransmitter systems.[1] This compound is recognized for its mixed pharmacological profile, exhibiting activity at both serotonergic and dopaminergic receptors.[2][3] Specifically, it is known to act as a non-selective serotonin receptor agonist and a monoamine reuptake inhibitor, making it a valuable tool for investigating serotonergic signaling pathways.[1] Its stimulant properties are comparable to those of amphetamine.[3] This document provides detailed application notes and protocols for the use of this compound as a ligand in receptor binding assays, focusing on its utility in characterizing serotonin and dopamine receptor interactions.
Pharmacological Profile
This compound is understood to have a complex mechanism of action, with both serotonergic and dopamine antagonistic properties, similar in fashion to 3,4-methylenedioxymethamphetamine (MDMA).[2][3] It functions as a non-selective serotonin receptor agonist and also inhibits the reuptake and induces the release of monoamine neurotransmitters.[1][4] The metabolism of p-MeOPP primarily occurs in the liver via the cytochrome P450 enzyme CYP2D6, which demethylates it to its active metabolite, para-hydroxyphenylpiperazine.[4]
Receptor Binding Profile
Quantitative binding affinity data (Ki values) for this compound across a wide range of receptors is not extensively documented in publicly available literature. However, based on the known pharmacology of arylpiperazines and available data for structurally related compounds, its affinity is most pronounced at serotonin and dopamine receptor subtypes. Researchers should experimentally determine the specific binding affinities for their receptor of interest. For context, the table below presents binding affinities for structurally related arylpiperazine compounds at key serotonin and dopamine receptors.
| Receptor Subtype | Ligand | Ki (nM) | Reference Compound | Ki (nM) |
| Serotonin | ||||
| 5-HT1A | 1-(2-Methoxyphenyl)piperazine derivative | 1.2 | WAY-100635 | ~0.14 |
| 5-HT2A | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to Moderate Affinity | Ketanserin | ~2 |
| 5-HT2C | m-Chlorophenylpiperazine (mCPP) | 1.3 | Mesulergine | ~1 |
| Dopamine | ||||
| D2 | 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | High Affinity | Haloperidol | ~1-5 |
| D3 | N-alkylated 1-(2-methoxyphenyl)piperazine derivative | 0.5 | BP 897 | ~1 |
Note: The Ki values presented above are for structurally related compounds and not for this compound itself. These values are for illustrative purposes and highlight the general affinity profile of the arylpiperazine class of compounds. Experimental determination of Ki values for this compound is essential for accurate pharmacological characterization.
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Serotonin (5-HT) or WAY-100635 (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]8-OH-DPAT solution (final concentration ~0.5 nM), and 50 µL of membrane preparation (5-10 µg protein/well).
-
Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM 5-HT), 25 µL of [³H]8-OH-DPAT solution, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of each concentration of this compound, 25 µL of [³H]8-OH-DPAT solution, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: 5-HT1A Receptor
Caption: 5-HT₁ₐ receptor signaling pathway.
Signaling Pathway: 5-HT2A Receptor
Caption: 5-HT₂ₐ receptor signaling pathway.
Signaling Pathway: Dopamine D2 Receptor
Caption: Dopamine D₂ receptor signaling pathway (antagonist action).
References
Application of 1-(4-Methoxyphenyl)piperazine hydrochloride in neuropharmacology research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a phenylpiperazine derivative with recognized activity within the central nervous system.[1] Like other compounds in its class, its primary neuropharmacological effects are mediated through interactions with serotonergic (5-HT) systems.[2] It is reported to have stimulant and euphoric properties and is known to act as a non-selective serotonin receptor agonist and to modulate monoamine neurotransmitter reuptake and release.[1][2][3] This profile makes it a valuable tool for researchers investigating the 5-HT system, from receptor characterization to in-vivo behavioral studies. Its primary metabolite is 1-(4-hydroxyphenyl)piperazine, formed via O-demethylation.[4]
These notes provide an overview of its mechanism of action, key pharmacological data, and detailed protocols for its application in common neuropharmacology research assays.
Mechanism of Action
The principal mechanism of action for 1-(4-Methoxyphenyl)piperazine involves direct interaction with multiple serotonin receptor subtypes.[2] While a detailed binding profile for pMeOPP is not extensively published, data from closely related phenylpiperazines, such as m-CPP, show a broad affinity spectrum with notable activity at 5-HT2C receptors. Phenylpiperazines often exhibit mixed agonist, partial agonist, or antagonist activity depending on the specific receptor subtype.
Many 5-HT receptors, such as the 5-HT2 family, are G-protein coupled receptors (GPCRs). For example, agonist binding to a Gq-coupled receptor like the 5-HT2C receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and neurotransmitter release.
Data Presentation: Pharmacological Parameters
Quantitative pharmacological data for this compound is limited in publicly available literature. The table below includes key metabolic constants for pMeOPP and, for receptor binding context, provides affinity (Ki) values for the closely related and extensively studied compound m-Chlorophenylpiperazine (m-CPP) .
Note: The m-CPP data should be used as a general guide only, as the position of the substituent on the phenyl ring can significantly alter receptor affinity and selectivity.
| Parameter | Target | Test System | Value | Compound |
| Metabolic Constants | ||||
| K_m_ (Michaelis Constant) | CYP2D6 | cDNA-expressed human CYP | 48.34 ± 14.48 µM | pMeOPP |
| V_max_ (Max. Reaction Rate) | CYP2D6 | cDNA-expressed human CYP | 5.44 ± 0.47 pmol/min/pmol CYP | pMeOPP |
| K_m_ (Michaelis Constant) | Microsomes | Pooled Human Liver Microsomes | 204.80 ± 51.81 µM | pMeOPP |
| V_max_ (Max. Reaction Rate) | Microsomes | Pooled Human Liver Microsomes | 127.50 ± 13.25 pmol/min/mg | pMeOPP |
| Receptor Binding Affinities (Proxy Data) | ||||
| K_i_ (Inhibition Constant) | 5-HT_2C_ Receptor | Human Recombinant | 3.4 nM | m-CPP |
| K_i_ (Inhibition Constant) | 5-HT_2B_ Receptor | Human Recombinant | 28.8 nM | m-CPP |
| K_i_ (Inhibition Constant) | 5-HT_2A_ Receptor | Human Recombinant | 32.1 nM | m-CPP |
| K_i_ (Inhibition Constant) | 5-HT_1B_ Receptor | Human Recombinant | 46 nM | m-CPP |
| K_i_ (Inhibition Constant) | 5-HT_1A_ Receptor | Human Recombinant | 120 nM | m-CPP |
| K_i_ (Inhibition Constant) | SERT | Human Recombinant | 130 nM | m-CPP |
| K_i_ (Inhibition Constant) | 5-HT_3_ Receptor | Human Recombinant | 330 nM | m-CPP |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (K_i_) of this compound for a target neuroreceptor (e.g., human 5-HT_2C_) expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human receptor of interest.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: 50 µL radioligand, 50 µL binding buffer, and 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand, 50 µL of a high concentration of a known non-labeled displacer (e.g., 10 µM mianserin for 5-HT_2C_), and 100 µL membrane suspension.
-
Competitive Binding: 50 µL radioligand, 50 µL of each serial dilution of this compound, and 100 µL membrane suspension.
-
Note: The radioligand concentration should be approximately at its K_d_ value for the receptor.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding at each concentration: Specific Binding = Total Binding - Mean NSB.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC_50_ value.
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Drug Discrimination Study
This protocol assesses the interoceptive (subjective) effects of this compound in rats by training them to discriminate it from a vehicle control.
Methodology:
-
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
-
Animal Training:
-
Food-restrict rats to 85-90% of their free-feeding body weight.
-
Train rats to press both levers for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Begin discrimination training. On alternating days (or using another balanced schedule), administer the selected training dose of this compound (e.g., 1.0 mg/kg, i.p.) or vehicle (e.g., saline).
-
On drug days, only responses on the designated "drug" lever are reinforced. On vehicle days, only responses on the "vehicle" lever are reinforced.
-
Continue training until rats reliably select the correct lever, typically defined as >80% of total responses on the correct lever before the first reinforcement for several consecutive days.
-
-
Testing Phase:
-
Once the discrimination is stable, test sessions are introduced.
-
Substitution Tests: Administer various doses of this compound (to generate a dose-response curve) or other test compounds (e.g., known serotonergic agents) prior to placing the animal in the chamber.
-
During test sessions, responses on both levers are recorded, but no food is delivered until the session is complete to avoid influencing lever choice.
-
The primary dependent measures are the percentage of responses on the drug-designated lever and the overall response rate (to assess motor-disrupting effects).
-
-
Data Analysis:
-
Calculate the percentage of responses made on the drug lever for each test dose.
-
Full substitution (generalization) is typically defined as ≥80% of responses on the drug lever, indicating similar subjective effects to the training drug.
-
Partial substitution is defined as 20-80% drug-lever responding.
-
Plot the % drug-lever responding versus drug dose to generate a dose-response curve and calculate an ED_50_ value.
-
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Methoxyphenyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative recognized for its stimulant and euphoric properties, with a mechanism of action assumed to involve the modulation of serotonergic and dopaminergic pathways.[1] As a member of the phenylpiperazine class of compounds, it represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide array of biologically active compounds targeting G-protein coupled receptors (GPCRs) and kinases. These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of relevant biological targets. The provided protocols are based on established HTS methodologies for phenylpiperazine libraries and known activities of 1-(4-Methoxyphenyl)piperazine.
Data Presentation
While specific high-throughput screening data for this compound is not extensively available in the public domain, the following table includes relevant quantitative data for this compound and representative data for a phenylpiperazine library targeting the human 5-HT2A receptor, a likely target for this class of compounds.
| Compound/Library | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| 1-(4-Methoxyphenyl)piperazine | Cytotoxicity (MTT Assay) | Differentiated Human Neuroblastoma SH-SY5Y cells | EC50 | 1.46 ± 0.13 mM | [2] |
| Representative Phenylpiperazine Library | Calcium Flux Assay | Human 5-HT2A Receptor | Screening Concentration | 10 µM | Hypothetical |
| Primary Hit Rate (>50% inhibition) | 1.5% | Hypothetical | |||
| Confirmed Hit Rate | 1.0% | Hypothetical | |||
| Potency Range (IC50) | 100 nM - 10 µM | Hypothetical |
Mechanism of Action and Signaling Pathway
1-(4-Methoxyphenyl)piperazine is believed to exert its effects through interaction with neurotransmitter systems, exhibiting both serotonergic and dopamine antagonistic properties. A primary target for many phenylpiperazine compounds is the serotonin 5-HT2A receptor, a Gq/11 protein-coupled receptor. Activation of the 5-HT2A receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), a critical second messenger. High-throughput screening assays can be designed to detect modulators of this pathway by measuring changes in intracellular calcium levels.
Experimental Protocols
The following protocols are designed for high-throughput screening of this compound and similar compounds to identify modulators of GPCR signaling and to assess general cytotoxicity.
Protocol 1: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists
This protocol describes a homogeneous, no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Compound: this compound dissolved in DMSO.
-
Assay Plate: 384-well black, clear bottom microplate.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), 5-HT agonist (e.g., Serotonin).
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 1-(4-Methoxyphenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
The dihydrochloride salt of 1-(4-Methoxyphenyl)piperazine has a reported solubility of 10 mg/mL in PBS (pH 7.2).[1] While some sources describe the monohydrochloride as "soluble in water," this can be vague.[2][3] It is crucial to experimentally determine the solubility in your specific aqueous buffer system, as solubility can be influenced by pH, ionic strength, and temperature.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution" and occurs when the compound is less soluble in the final aqueous solution than in the DMSO stock. Here are some strategies to address this:
-
Lower the final concentration: Ensure the final concentration of your compound in the aqueous buffer does not exceed its solubility limit.
-
Optimize DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (typically under 0.5%) to minimize its effect on the biological system while still aiding solubility.[4]
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions through intermediate solutions containing a decreasing gradient of organic co-solvent.[5]
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution, but be mindful of the compound's stability at elevated temperatures.
Q3: How does pH affect the solubility of this compound?
As a hydrochloride salt of a basic compound, the solubility of this compound is pH-dependent. Generally, its solubility is higher in acidic conditions where the piperazine nitrogens are protonated. As the pH increases towards the pKa of the piperazine moiety, the compound will become less protonated and may precipitate out of solution. Therefore, maintaining a sufficiently acidic pH is often key to keeping it dissolved in aqueous solutions.
Q4: What are the primary methods to improve the aqueous solubility of this compound?
The most common and effective methods for improving the aqueous solubility of this compound and similar compounds include:
-
pH Adjustment: Lowering the pH of the aqueous solution.[][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble.[4][7]
-
Complexation with Cyclodextrins: Encapsulating the compound in cyclodextrin molecules to form a more soluble inclusion complex.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
Inconsistent results can often be traced back to poor solubility of the test compound.
-
Possible Cause: The compound is precipitating out of the assay medium, leading to a lower effective concentration.
-
Solution: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will inform the maximum concentration you can reliably test. Consider using a lower concentration or employing a solubility enhancement technique if a higher concentration is necessary.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: The solid compound will not dissolve in the aqueous buffer.
This indicates that the thermodynamic solubility of the compound in your chosen buffer is low.
-
Possible Cause: The pH of the buffer is too high, or the compound has inherently low aqueous solubility.
-
Solution:
-
Attempt to dissolve the compound in a more acidic buffer (e.g., pH 4-5).
-
If pH adjustment is not an option for your experiment, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.
-
For longer-term studies or in vivo applications, consider more advanced formulation strategies like creating a cyclodextrin inclusion complex.
-
Data Presentation
Table 1: Solubility of 1-(4-Methoxyphenyl)piperazine dihydrochloride in Various Solvents
| Solvent | Concentration | Reference |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Methanol | 1 mg/mL | [1] |
| DMF | 5 mg/mL | [1] |
Table 2: Example of Solubility Enhancement of Poorly Soluble Drugs using Piperazine Salt Formation
This table demonstrates the potential for piperazine salts to significantly increase aqueous solubility. While this data is for NSAIDs, it illustrates the utility of this approach for compounds with a piperazine moiety.
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Ketoprofen-piperazine salt | > 10-fold |
Data adapted from a study on NSAIDs with piperazine.[8]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for 24-48 hours to ensure the solution has reached equilibrium.
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Express the solubility in mg/mL or µM at the specified temperature and pH.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: 1-(4-Methoxyphenyl)piperazine Hydrochloride Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(4-Methoxyphenyl)piperazine hydrochloride in solution. All recommendations are based on available data and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it still usable?
A change in the color of your solution, such as turning yellow or brown, is a common indicator of degradation. The pure compound is typically a white to off-white solid, and its solutions in appropriate solvents should be colorless. Color change often signifies the formation of chromophoric degradation products. It is strongly recommended to prepare a fresh solution and re-evaluate your experimental results. To prevent this, always store solutions protected from light and at the recommended temperature.
Q2: I observe precipitation in my stock solution of this compound after storage. What should I do?
Precipitation can occur for several reasons, including solvent evaporation, temperature fluctuations, or degradation leading to less soluble products.
-
Initial Check: First, ensure that the precipitate is not simply the compound coming out of solution due to storage at a lower temperature than when it was prepared. Gentle warming and vortexing or sonication may redissolve the compound if it is not degraded.
-
Degradation: If the precipitate does not redissolve upon warming, it is likely a degradation product. In this case, the solution should be discarded.
-
Solvent Evaporation: If you suspect solvent evaporation, you can try to add a small amount of fresh solvent to see if the precipitate dissolves. However, this will change the concentration of your stock solution, so it should be used with caution and ideally, the concentration should be re-verified.
To minimize precipitation, ensure that your storage containers are tightly sealed to prevent solvent evaporation and store them at a consistent, recommended temperature.
Q3: What are the primary degradation pathways for this compound in solution?
Based on the structure of the molecule and data from related compounds, the primary degradation pathways are likely to be hydrolysis and oxidation.
-
Hydrolysis: The methoxy group on the phenyl ring is susceptible to hydrolysis, especially under acidic conditions (pH < 3). This reaction would result in the formation of 1-(4-hydroxyphenyl)piperazine.
-
Oxidation: The piperazine ring and the tertiary amine are susceptible to oxidation. This can lead to the formation of N-oxides and other oxidized species. The presence of trace metals or exposure to air and light can catalyze oxidative degradation.
Q4: How does pH affect the stability of this compound solutions?
Solutions of this compound are most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic solutions (pH < 3), the methoxy group is prone to hydrolysis. In alkaline conditions, the free base form is more prevalent, which can be more susceptible to oxidation. For experiments requiring a specific pH, it is crucial to use a suitable buffer system and to prepare the solutions fresh daily.
Q5: What is the expected shelf-life of this compound solutions?
The shelf-life of the solution is highly dependent on the solvent, storage temperature, and exposure to light and air.
-
As a solid: The hydrochloride salt is stable for years when stored at -20°C, protected from light and moisture.
-
In DMSO: Stock solutions in anhydrous DMSO can be stable for up to 1 year at -20°C and up to 2 years at -80°C when stored in tightly sealed, light-protected containers.[1]
-
In Aqueous Buffers: Solutions in aqueous buffers are significantly less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of activity) | Degradation of the compound in solution. | Prepare a fresh solution from solid material. Verify the purity of the solid compound if possible. Consider performing a stability check of your solution under your experimental conditions. |
| Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) | Formation of degradation products. | Compare the chromatogram with that of a freshly prepared solution. If new peaks are present, the solution has likely degraded. Refer to the "Experimental Protocols" section to perform a forced degradation study to identify potential degradation products. |
| Solution becomes cloudy or hazy over time | Precipitation of the compound or a degradation product. | See Q2 in the FAQ section. Ensure the solvent is appropriate for the desired concentration and storage temperature. |
| Inconsistent results between experiments | Inconsistent solution stability or preparation. | Standardize your solution preparation procedure. Always use fresh, high-purity solvents. Prepare solutions at the same time before each set of experiments. |
Summary of Quantitative Stability Data
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Low | 1-(4-hydroxyphenyl)piperazine |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | Moderate to Low | Oxidation products of the piperazine ring |
| Oxidative (e.g., 3% H₂O₂, RT) | Low | N-oxides, ring-opened products |
| Thermal (e.g., 60°C in neutral solution) | Moderate | Gradual decomposition, potential for various minor products |
| Photolytic (e.g., UV/Vis light exposure) | Moderate to Low | Complex mixture of photodegradation products |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C for long-term storage. For aqueous solutions, prepare fresh daily.
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound in solution.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) and/or visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample of the freshly prepared stock solution, by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated from the peak areas.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways of 1-(4-Methoxyphenyl)piperazine.
References
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(4-methoxyphenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
1. Why is the yield of my this compound unexpectedly low?
Low yields can be attributed to several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Reaction: The N-arylation of piperazine can be sluggish. Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. For instance, in Palladium-catalyzed Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide are often employed. However, if starting materials are sensitive to strong bases, weaker bases like potassium carbonate or cesium carbonate might be more suitable, potentially requiring longer reaction times or higher temperatures. The solvent must be appropriate for the chosen reaction type and ensure the solubility of all reactants.
-
Catalyst Inactivation (for catalyzed reactions): In cross-coupling reactions, the catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Product Loss During Work-up and Purification: The hydrochloride salt of 1-(4-methoxyphenyl)piperazine has some aqueous solubility. During aqueous washes, ensure the pH is appropriately adjusted to minimize product loss. Over-washing or using an excessive volume of recrystallization solvent can also lead to significant product loss.
2. My final product is off-color (e.g., yellow or brown). What is the cause and how can I fix it?
The appearance of color in the final product often indicates the presence of impurities.
-
Aromatic Amine Impurities: Unreacted p-anisidine or related aromatic amine byproducts can oxidize over time, leading to colored impurities. The presence of these can be detected using colorimetric methods.[1]
-
Process-Related Impurities: High reaction temperatures can sometimes lead to the formation of colored degradation products.
-
Purification Strategy:
-
Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove residual starting materials and soluble colored impurities before recrystallization.
-
Optimized Recrystallization: Performing a careful recrystallization is often the most effective way to obtain a pure, white product.
-
3. I am observing a significant amount of a di-substituted byproduct, 1,4-bis(4-methoxyphenyl)piperazine. How can I minimize its formation?
The formation of the N,N'-bis-arylated piperazine is a common side reaction when piperazine is reacted with an aryl halide.[2]
-
Control of Stoichiometry: A key strategy to favor mono-arylation is to use a large excess of piperazine relative to the arylating agent (e.g., 4-chloroanisole). This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already mono-substituted product.
-
Slow Addition of the Arylating Agent: Adding the arylating agent slowly to the reaction mixture helps to maintain its low concentration, further reducing the likelihood of a second arylation event on the mono-substituted piperazine.
-
Use of Piperazine Monohydrochloride: Preparing piperazine monohydrochloride in situ can help to suppress the formation of the di-substituted byproduct.[3] The protonated nitrogen of the monohydrochloride salt is less nucleophilic, thus disfavoring a second substitution.
4. How can I effectively remove unreacted starting materials like p-anisidine and piperazine?
Residual starting materials are common impurities that can be removed through appropriate work-up and purification procedures.
-
Acid-Base Extraction: Unreacted p-anisidine (an aromatic amine) can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The p-anisidine will be protonated and move into the aqueous layer. Conversely, excess piperazine can be removed by washing with water, or its removal can be facilitated by adjusting the pH during workup.
-
Recrystallization: A well-executed recrystallization is highly effective at separating the desired product from both more soluble and less soluble impurities, including residual starting materials.
Impurity Profile and Mitigation
The following table summarizes common impurities encountered in the synthesis of this compound, their potential causes, and recommended mitigation strategies.
| Impurity Name | Structure | Potential Cause | Mitigation & Removal Strategy |
| p-Anisidine | 4-Methoxyaniline | Incomplete reaction; excess starting material. | Optimize reaction conditions for full conversion. Remove via acidic wash during work-up. |
| Piperazine | Piperazine | Excess reagent used to favor mono-substitution. | Remove by washing with water during work-up. Can be removed as a soluble salt.[4] |
| 1,4-bis(4-methoxyphenyl)piperazine | Symmetrical di-substituted piperazine | Reaction of the mono-substituted product with another molecule of the arylating agent. | Use a large excess of piperazine; slow addition of the arylating agent; utilize mono-protected piperazine or in-situ formation of piperazine monohydrochloride.[2][3] |
| Oxidized Byproducts | Complex colored compounds | Oxidation of aromatic amine impurities (e.g., p-anisidine). | Ensure complete removal of aromatic amine starting materials; use activated carbon during recrystallization.[1] |
Experimental Protocols
Synthesis of this compound via N-Arylation of Piperazine
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
-
Materials:
-
Piperazine
-
4-Chloroanisole
-
Sodium tert-butoxide (or other suitable base)
-
Palladium catalyst (e.g., Pd2(dba)3) and phosphine ligand (e.g., XPhos) for Buchwald-Hartwig amination
-
Anhydrous toluene (or other suitable solvent)
-
Hydrochloric acid (ethanolic or aqueous)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add piperazine (e.g., 1.2-2 equivalents), the palladium catalyst, and the phosphine ligand to a flask containing anhydrous toluene.
-
Add the base (e.g., sodium tert-butoxide, ~1.4 equivalents).
-
Add 4-chloroanisole (1 equivalent).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or isopropanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification by Recrystallization
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.[5]
-
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[6]
-
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Synthesis and Impurity Formation Pathway
This diagram illustrates the main reaction pathway and the formation of the common bis-arylated impurity.
Caption: Reaction scheme showing desired product and side-product formation.
References
Optimizing reaction conditions for 1-(4-Methoxyphenyl)piperazine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(4-Methoxyphenyl)piperazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(4-Methoxyphenyl)piperazine?
A1: The most frequently employed methods for synthesizing 1-(4-Methoxyphenyl)piperazine are:
-
Nucleophilic Substitution: The reaction of 4-methoxyaniline with bis(2-chloroethyl)amine.[1]
-
One-Pot Synthesis: A condensation reaction starting from diethanolamine and p-anisidine (4-methoxyaniline).[2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) and piperazine.
Q2: How is the hydrochloride salt of 1-(4-Methoxyphenyl)piperazine typically formed?
A2: The hydrochloride salt is generally prepared by treating a solution of the free base, 1-(4-Methoxyphenyl)piperazine, in an anhydrous solvent (such as ethanol or diethyl ether) with a solution of hydrochloric acid (e.g., ethereal HCl or by bubbling HCl gas).[2][3] The salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize include reaction temperature, choice of solvent, molar ratio of reactants, and, in the case of catalytic reactions, the catalyst-ligand system and base. Careful control of these variables is crucial for maximizing yield and minimizing side-product formation.
Q4: My yield of the desired mono-substituted piperazine is low due to the formation of a 1,4-disubstituted byproduct. How can this be prevented?
A4: The formation of a disubstituted byproduct is a common issue. To favor mono-substitution, consider the following strategies:
-
Use of Excess Piperazine: Employing a significant excess of piperazine will statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule.
-
Slow Addition of the Electrophile: Adding the arylating or alkylating agent dropwise, especially at lower temperatures, can help control the reaction rate and reduce the likelihood of a second substitution.
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.
Q5: I'm having difficulty purifying the final product. What are the recommended purification methods?
A5: Purification of this compound is commonly achieved through recrystallization.[2] Suitable solvents for recrystallization include ethanol and isopropyl alcohol.[2][3] If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel may be employed for the free base before conversion to the hydrochloride salt.
Troubleshooting Guides
Issue 1: Low Yield in the One-Pot Synthesis from Diethanolamine and p-Anisidine
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Ensure the reaction is heated at a sufficient temperature (e.g., 120°C in 1-butanol) and for an adequate duration (e.g., up to 24 hours).[2] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Suboptimal base concentration | The amount of base (e.g., sodium carbonate) is crucial. A staged addition of the base may be beneficial for this reaction.[2] |
| Poor work-up procedure | Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the product is in the desired form (free base for extraction into an organic solvent). The final hydrochloride salt precipitation should be done in a suitable anhydrous solvent. |
Issue 2: Inefficient Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Use an appropriate palladium precursor and phosphine ligand combination. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect base selection | The choice of base is critical. Strong bases like NaOtBu are often effective, but if starting materials are sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered. |
| Solvent effects | Common solvents include toluene, dioxane, and THF. If reagent solubility is an issue, a more polar solvent like t-butanol might be beneficial. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-(Aryl)piperazine Derivatives
| Synthetic Route | Key Reagents | Typical Solvents | Typical Temperature (°C) | Reported Yield (%) | Notes |
| One-Pot Synthesis | Diethanolamine, p-anisidine, HBr, Na₂CO₃ | 1-Butanol | 120 | 37[2] | A multi-step, one-pot procedure. Yield is for the hydrochloride salt.[2] |
| Nucleophilic Substitution | 2-Methoxyaniline, bis(2-chloroethyl)amine HCl | Diethyleneglycol monomethyl ether | 150 | 74[1] | Yield reported for the analogous 1-(2-Methoxyphenyl)piperazine HCl.[1] |
| Buchwald-Hartwig Amination | Aryl halide, piperazine, Pd catalyst, phosphine ligand, base | Toluene, Dioxane, THF | 80-110 | Variable | Highly dependent on the specific catalyst, ligand, and substrates used. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Diethanolamine and p-Anisidine
This protocol is adapted from a literature procedure.[2]
-
Formation of bis(2-bromoethyl)amine hydrobromide: Slowly add hydrobromic acid (0.5 mol) to diethanolamine (0.26 mol) over one hour. The mixture is then refluxed for 12 hours. Excess HBr is removed by distillation.
-
Cyclization: In the same reaction vessel, under a dry nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture at 120°C for 5 hours.
-
Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours.
-
Work-up and Salt Formation: After cooling to room temperature, wash the suspension twice with 100 mL of water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide and wash with saturated salt water.
-
Combine the organic layers and adjust the pH to 5 with concentrated HCl.
-
Distill off the water and 1-butanol to yield the HCl salt.
-
Purification: Recrystallize the crude salt from ethanol. Dry the product under vacuum at 100°C to a constant weight. A reported yield for this method is 37%.[2]
Protocol 2: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride via Nucleophilic Substitution
This protocol is for a closely related analog and can be adapted.[1]
-
Reaction Setup: In a suitable reaction vessel, mix 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL).
-
Reaction: Heat the mixture at 150°C for approximately 12 hours.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and dissolve it in methanol (4 mL).
-
Add diethyl ether (150 mL) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and wash with diethyl ether to obtain the product as its HCl salt. A reported yield for this method is 74%.[1]
Visualizations
Caption: Workflow for the one-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCl.
Caption: Decision tree for troubleshooting low yields in piperazine synthesis.
References
Technical Support Center: HPLC Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the HPLC analysis of this compound.
Peak Shape Problems
Question: Why is the peak for this compound tailing?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing for basic compounds is to adjust the mobile phase pH.
-
Lowering the pH (typically to pH 2-3) protonates the residual silanol groups, minimizing their interaction with the protonated basic analyte.[1][2]
-
Increasing the pH (typically to pH 7-8) deprotonates the basic analyte, reducing its interaction with the silanol groups. However, be cautious as high pH can damage conventional silica-based columns.[2][4]
-
-
Use a Competitive Base: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[1]
-
Choose an Appropriate Column:
-
Use a modern, high-purity silica column with low silanol activity.
-
Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, which are designed to shield the silanol groups.
-
-
Reduce Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
Question: My peak is showing fronting. What could be the cause?
Answer:
Peak fronting, where the leading edge of the peak is sloped, is often an indication of column overload or poor sample solubility.
Troubleshooting Steps:
-
Decrease Sample Concentration: Dilute your sample to a lower concentration and inject it again.
-
Reduce Injection Volume: If dilution is not possible, reduce the volume of the sample you are injecting.
-
Ensure Sample Solubility: Make sure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
Question: I am observing split peaks for my analyte. What should I do?
Answer:
Split peaks can be caused by a few factors, including a clogged inlet frit, a void in the column packing, or co-elution with an interfering compound.
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants.
-
Inspect the Inlet Frit: A blocked or partially blocked inlet frit can distort the sample band. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Check for a Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. If a void is suspected, the column may need to be replaced.
-
Ensure Sample and Mobile Phase Compatibility: If the sample solvent is not compatible with the mobile phase, it can cause peak splitting. Dissolve the sample in the mobile phase whenever possible.
Retention Time Variability
Question: The retention time for my analyte is shifting between injections. What is causing this?
Answer:
Retention time shifts can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or issues with the HPLC system.
Troubleshooting Steps:
-
Ensure Mobile Phase Stability:
-
pH Stability: The pH of the mobile phase is critical for the retention of ionizable compounds like this compound. Ensure the buffer is adequately prepared and has sufficient buffering capacity.
-
Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift. Prepare fresh mobile phase regularly.
-
-
Control Column Temperature: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.
-
Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure and flow rate fluctuations, leading to changes in retention time.
-
Pump Performance: Ensure the pump is delivering a constant and precise flow rate.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 1-(4-Methoxyphenyl)piperazine and why is it important for HPLC analysis?
A1: The predicted pKa of 1-(4-Methoxyphenyl)piperazine is approximately 8.98. This value is crucial because it indicates that the compound is a base. In HPLC, the retention of ionizable compounds is highly dependent on the pH of the mobile phase relative to the analyte's pKa. To ensure reproducible results and good peak shape, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa.
Q2: What type of HPLC column is best suited for the analysis of this compound?
A2: A reversed-phase C18 or C8 column is commonly used for the analysis of piperazine derivatives. To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping. For methods requiring a higher pH, a hybrid or pH-stable column should be considered to prevent degradation of the stationary phase.
Q3: How does the percentage of organic modifier in the mobile phase affect the retention of this compound?
A3: In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound, causing it to elute earlier. Conversely, decreasing the organic modifier concentration will increase its retention time.
Q4: What is a typical starting point for developing an HPLC method for this compound?
A4: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a pH of around 3. The gradient can be optimized to achieve the desired separation from any impurities or other components in the sample.
Quantitative Data Summary
The following tables provide illustrative examples of how changes in key HPLC parameters can affect the analysis of this compound. The actual values may vary depending on the specific column and HPLC system used.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| Mobile Phase pH | Analyte State | Expected Retention Time | Expected Peak Asymmetry (Tailing Factor) |
| 2.5 | Protonated (Ionized) | Shorter | Symmetrical (~1.1) |
| 7.0 | Partially Protonated | Longer | Significant Tailing (>2.0) |
| 10.0 | Neutral (Unionized) | Longest | Symmetrical (~1.2) |
Table 2: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Expected Retention Time (minutes) |
| 30 | 12.5 |
| 35 | 9.8 |
| 40 | 7.2 |
| 45 | 5.1 |
Table 3: Effect of Column Temperature on Retention Time
| Column Temperature (°C) | Expected Retention Time (minutes) |
| 30 | 8.5 |
| 35 | 8.1 |
| 40 | 7.7 |
| 45 | 7.3 |
Experimental Protocols
Example HPLC Method for the Analysis of this compound
This protocol is a starting point and may require optimization for your specific application.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Workflow for HPLC Analysis
Caption: Standard workflow for HPLC analysis.
References
Overcoming poor cell permeability with 1-(4-Methoxyphenyl)piperazine hydrochloride
Welcome to the technical support center for 1-(4-Methoxyphenyl)piperazine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is crucial for designing experiments and troubleshooting issues like poor solubility or cell permeability. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O · 2HCl | [1] |
| Formula Weight | 265.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMF: 5 mg/mLMethanol: 1 mg/mL | [1] |
| Melting Point | 240 °C | [2] |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Q2: My compound is potent in biochemical assays but shows weak activity in cell-based assays. Could this be a cell permeability issue?
A2: Yes, a significant drop in potency between biochemical and cellular assays is a common indicator of poor cell permeability.[4] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential causes include drug efflux, where the compound is actively transported out of the cell, or poor solubility in the assay medium.[4][5]
Q3: How can I experimentally measure the cell permeability of this compound?
A3: The Caco-2 cell permeability assay is the industry-standard in vitro model for assessing intestinal absorption and overall cell permeability.[6] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelium.[5] A less complex, cell-free alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion.[7]
Q4: What are some general strategies to improve the cell permeability of a small molecule like this compound?
A4: Improving cell permeability often involves structural modification of the compound.[8] Key strategies include:
-
Increasing Lipophilicity: Masking charged or polar groups can enhance passive diffusion across the lipid bilayer of the cell membrane.[9]
-
Prodrug Approach: A common strategy is to create a prodrug by modifying the molecule to make it more lipophilic. These modifications are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[7]
-
Modulating Basicity (pKa): The basicity of the piperazine nitrogen can influence interactions with the cell membrane and efflux pumps. Adjusting the pKa through chemical modification may improve permeability.[4]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure and measuring the effect on permeability can lead to the identification of more permeable analogs.[4]
Troubleshooting Guides
Issue: Low Bioactivity in Cellular Assays
If you are observing lower than expected activity of this compound in your cell-based experiments, this troubleshooting guide can help you identify and address the potential cause.
Workflow for Troubleshooting Low Cellular Bioactivity
Caption: Troubleshooting workflow for low cell permeability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Measure the kinetic solubility of the compound in your specific assay buffer. If the compound precipitates, its effective concentration will be lower than intended. Consider using solubilizing agents or adjusting the formulation.[5] |
| Poor Cell Permeability | The compound's physicochemical properties may hinder its ability to cross the cell membrane.[4] Perform a Caco-2 or PAMPA assay to quantify permeability. If permeability is low, consider structural modifications to increase lipophilicity.[7] |
| Drug Efflux | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[4] A high efflux ratio in a bidirectional Caco-2 assay (B-A / A-B > 2) would suggest this is the case.[5] Co-incubation with known efflux pump inhibitors can confirm this. |
| Compound Instability | The compound may be unstable in the assay medium. Assess its stability over the time course of your experiment using a method like HPLC. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a method to determine the apparent permeability coefficient (Papp) of this compound.
1. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in appropriate media.
-
Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
-
Culture for 21-28 days to allow for differentiation and the formation of a polarized monolayer. Change the medium every 2-3 days.[6]
2. Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values are a measure of the tightness of the cell monolayer.[10] Generally, values above 250 Ω·cm² are considered acceptable for permeability studies.[11]
3. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[6]
-
Add the test compound solution (e.g., 10 µM this compound) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.[6]
4. Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.[5]
5. Quantification and Data Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.[7]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[6]
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[7]
-
Classification of Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
| Source: Adapted from[6] |
Signaling Pathways and Cellular Transport
The ability of this compound to exert its biological effects is dependent on its ability to cross the plasma membrane and interact with intracellular targets, which are believed to involve serotonergic and dopamine pathways.[1][12] The diagram below illustrates the general factors influencing a small molecule's intracellular concentration.
Caption: Factors affecting intracellular drug concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. a2bchem.com [a2bchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound|RUO [benchchem.com]
Technical Support Center: In Vivo Studies with 1-(4-Methoxyphenyl)piperazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a substituted piperazine derivative with stimulant and euphoric properties.[1] It is understood to have a mixed mechanism of action, exhibiting both serotonergic and dopamine antagonistic properties, similar in fashion to 3,4-methylenedioxymethamphetamine (MDMA).[1] It functions as a non-selective serotonin receptor agonist and a monoamine neurotransmitter reuptake inhibitor.
Q2: What are the common routes of administration for in vivo studies with this compound?
A2: Based on studies with similar piperazine derivatives, the most common routes of administration in rodents are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of administration route will depend on the specific aims of your study, including the desired speed of onset and duration of action.
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
A3: this compound has good solubility in phosphate-buffered saline (PBS) at a pH of 7.2 (10 mg/ml) and in dimethyl sulfoxide (DMSO) (30 mg/ml).[1] For intraperitoneal injections, a common practice for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute the solution with a vehicle such as saline, corn oil, or polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity. A vehicle of 20% DMSO in saline has been used for intraperitoneal administration of other compounds in mice.
Q4: What are the expected behavioral and physiological effects of this compound in animal models?
A4: As a compound with stimulant properties and effects on the serotonergic and dopaminergic systems, expected behavioral effects in rodents could include alterations in locomotor activity, anxiety-like behaviors, and performance in learning and memory tasks. Physiological effects may include changes in body temperature and heart rate. The specific effects and their magnitude will be dose-dependent.
Q5: How is this compound metabolized in vivo?
A5: In vivo studies in rats have shown that 1-(4-Methoxyphenyl)piperazine is primarily metabolized through O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine (p-HPP). This process is mainly catalyzed by the cytochrome P450 enzyme CYP2D6.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected behavioral results in my animal model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The dose-response relationship for this compound may be complex. A dose that is too low may not elicit a response, while a very high dose could lead to sedation or adverse effects, masking the intended behavioral outcome. Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm. |
| Vehicle Effects | The vehicle used to dissolve the compound may have its own behavioral effects. Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself. |
| Animal Strain and Species Differences | Different strains and species of rodents can exhibit varied responses to psychoactive compounds. Ensure that the animal model you are using is appropriate for the behaviors you are assessing and consider that dosages may not be directly translatable between different strains or species. |
| Habituation and Environmental Factors | Lack of proper habituation to the testing environment can lead to stress and anxiety in the animals, which can confound the behavioral results. Ensure all animals are adequately habituated to the testing apparatus and that environmental conditions (e.g., lighting, noise) are consistent across all experimental groups. |
Problem 2: Signs of toxicity or adverse effects in the animals.
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be approaching the toxic level. An LD50 (the dose that is lethal to 50% of the animals) for a structurally related piperazine derivative administered intraperitoneally in mice was reported as 1 g/kg, while another was 800 mg/kg.[2][3] However, toxic effects can occur at much lower doses. If you observe signs of severe distress, seizures, or lethargy, reduce the dose in subsequent experiments. |
| Rapid Intravenous Injection | A rapid bolus injection, especially via the intravenous route, can lead to acute toxicity. Consider a slower infusion rate or a different route of administration, such as intraperitoneal injection, which generally has a slower absorption rate. |
| Solvent Toxicity | If using an organic solvent like DMSO in your vehicle, high concentrations can cause local irritation and systemic toxicity. Ensure the final concentration of the organic solvent is minimized (ideally below 10%). |
| Serotonin Syndrome | As a serotonin agonist and reuptake inhibitor, high doses of this compound could potentially induce serotonin syndrome, characterized by symptoms such as tremors, agitation, and hyperthermia. If these signs are observed, the dose should be lowered. |
Data Presentation
Table 1: In Vivo Dosages of 1-(4-Methoxyphenyl)piperazine and Related Compounds in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| 1-(4-Methoxyphenyl)piperazine derivative | Rat | Not Specified | 3 and 5 mg/kg | Amelioration of aluminum-induced neurotoxicity | [4] |
| 1-(m-chlorophenyl)piperazine (m-CPP) | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Inhibition of locomotor activity and facilitation of conditioned avoidance response (strain-dependent) | |
| 1-(m-chlorophenyl)piperazine (m-CPP) | Mouse | Intraperitoneal (i.p.) | 1, 2, and 4 mg/kg | Induced anxiety-like behaviors in the elevated plus-maze and open field tests. | |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Rat | Not Specified | Dose-dependent | Suppression of spontaneous ambulatory behavior. | [5] |
| N-phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) | Mouse | Not Specified | 0.1 - 31.6 µmol/kg | Attenuated the conditioned-rewarding properties of cocaine at the highest dose. | [6] |
Note: The data for related compounds can be used as a starting point for dose-finding studies with this compound, but optimal doses should be determined empirically for each specific experimental model.
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Injection in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Dose Calculation and Preparation:
-
Accurately weigh the animal to determine the correct volume of the drug solution to administer.
-
Prepare the drug solution at the desired concentration in the chosen vehicle. If using DMSO, first dissolve the compound in 100% DMSO and then dilute with saline or another aqueous vehicle to the final desired concentration, ensuring the final DMSO concentration is as low as possible.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, just through the abdominal wall.
-
Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's behavior and well-being according to the experimental timeline.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. RTECS NUMBER-TL4019000-Chemical Toxicity Database [drugfuture.com]
- 3. RTECS NUMBER-OB1661000-Chemical Toxicity Database [drugfuture.com]
- 4. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Methoxyphenyl)piperazine hydrochloride unexpected side effects in animal models
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP, 4-MeOPP) is a research chemical. The information provided is based on available data for pMeOPP and structurally related piperazine derivatives. Unexpected side effects may occur, and all experiments should be conducted with appropriate ethical oversight and safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in animal models?
A1: this compound is a piperazine derivative known for its stimulant and euphoric properties, comparable to amphetamines.[1] Its primary mechanism of action is believed to involve mixed serotonergic and dopamine antagonistic properties.[1][2] In animal models, it is expected to increase locomotor activity and may show a dose-dependent stimulant effect.
Q2: What are some potential unexpected side effects of this compound observed in animal models?
A2: While comprehensive data on pMeOPP is limited, studies on related piperazine derivatives and other stimulants suggest that researchers might encounter the following unexpected effects:
-
Hypothermia or Hyperthermia: Depending on the dose and ambient temperature, significant deviations in body temperature may occur.[2][3]
-
Paradoxical Behavioral Inhibition: At higher doses, instead of increased stimulation, a decrease in locomotor activity may be observed.[4]
-
Serotonin Syndrome-like Symptoms: In some cases, signs such as head-twitching, tremors, and rigidity may appear, especially at higher doses.
-
Neurotoxicity: Studies on related compounds suggest potential for neurotoxic effects, such as alterations in dopaminergic transporters.[5]
-
Organ Toxicity: Though not specifically documented for pMeOPP, related compounds have been associated with cardiotoxicity, nephrotoxicity, and hepatotoxicity in animal models.
Q3: What factors can influence the side effect profile of this compound in my animal model?
A3: Several factors can alter the observed effects:
-
Animal Species and Strain: Different species and strains of rodents can exhibit varied metabolic rates and sensitivity to psychoactive compounds.
-
Dose: The dose-response relationship for piperazine derivatives is not always linear. Unexpected effects are more likely at higher doses.
-
Route of Administration: The method of administration (e.g., intraperitoneal, oral, intravenous) will affect the pharmacokinetics and peak plasma concentrations, influencing the side effect profile.
-
Ambient Temperature: The environmental temperature can significantly impact the thermoregulatory effects of stimulants.[2][3]
-
Metabolism: The primary metabolite of pMeOPP is 1-(4-hydroxyphenyl)piperazine (4-HO-PP), formed via O-demethylation mainly by the CYP2D6 enzyme.[4] Genetic polymorphisms in this enzyme across different animal strains could lead to varied responses.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Locomotor Activity
Symptoms:
-
Animals show a dose-dependent decrease in movement or become cataleptic after administration.
-
Reduced exploration in open-field tests.
Possible Causes:
-
High Dose: Higher concentrations of some piperazine derivatives can lead to a paradoxical suppression of motor activity.[4]
-
Receptor Desensitization: Acute, high doses may lead to rapid desensitization of relevant receptors.
-
Off-Target Effects: The compound may be interacting with other receptor systems at higher concentrations, leading to inhibitory effects.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you haven't already, perform a thorough dose-response study starting with very low doses to identify the threshold for this paradoxical effect.
-
Check for Other Behavioral Signs: Observe the animals for other signs of toxicity such as tremors, seizures, or changes in posture that might accompany the decreased activity.
-
Review Literature on Related Compounds: Examine studies on similar piperazine derivatives (e.g., m-CPP, TFMPP) for reports of biphasic effects on locomotion.
Issue 2: Significant Change in Body Temperature (Hypothermia or Hyperthermia)
Symptoms:
-
A significant drop or rise in core body temperature of the animal model post-administration.
Possible Causes:
-
Serotonergic System Modulation: Piperazine derivatives can strongly influence the serotonergic system, which plays a key role in thermoregulation.
-
Ambient Temperature Interaction: The direction and magnitude of the temperature change can be influenced by the surrounding room temperature.[2][3]
Troubleshooting Steps:
-
Monitor and Control Ambient Temperature: Maintain a consistent and well-documented ambient temperature during your experiments. Consider testing the compound's effects at different controlled ambient temperatures.
-
Measure Core Body Temperature: Use appropriate methods (e.g., rectal probe, telemetry) to accurately measure core body temperature at baseline and several time points post-administration.
-
Dose-Response Evaluation: Assess the effect of different doses on body temperature to understand the relationship.
Data Presentation
Table 1: Dose-Response of Related Piperazine Derivatives on Locomotor Activity in Mice
| Compound | Dose Range (mg/kg) | Animal Model | Effect on Locomotor Activity | Reference |
|---|---|---|---|---|
| Benzylpiperazine (BZP) | 10 - 56 | Mouse | Dose-dependent increase | [4] |
| TFMPP | 1 - 10 | Mouse | Decrease | [4] |
| m-CPP | 1 - 10 | Mouse | Decrease | [4] |
Note: This table presents data on related compounds to provide a potential reference for designing experiments with this compound, for which specific public data is limited.
Experimental Protocols
Protocol: Assessment of Locomotor Activity and Body Temperature in Rodents
1. Animals:
-
Specify species, strain, sex, age, and weight of the animals. House animals in a temperature and light-controlled environment (e.g., 22 ± 2°C, 12:12 h light/dark cycle) with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
2. Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile 0.9% saline). Prepare fresh on the day of the experiment. Determine the appropriate doses based on pilot studies or literature on related compounds.
3. Experimental Procedure:
-
Baseline Measurement: On the day of the experiment, handle and weigh the animals. Measure baseline locomotor activity and core body temperature before any injections.
-
Administration: Administer the prepared solution of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Locomotor Activity Monitoring: Immediately after administration, place the animal in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams). Record activity counts in 5-minute bins for a total of 60-120 minutes.
-
Body Temperature Measurement: Measure core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
4. Data Analysis:
-
Analyze locomotor activity data as total distance traveled or total activity counts over the entire session and in time bins.
-
Analyze body temperature data as the change from baseline at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups with the vehicle control group.
Visualizations
Caption: Experimental workflow for assessing side effects.
Caption: Hypothesized signaling pathways of pMeOPP.
References
- 1. Effects of Ambient Temperature on Locomotor Activity and Place Conditioning Elicited by Abused Psychostimulants in Mice: Role of 3,4-methylenedioxy moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in ambient temperature differentially alter the thermoregulatory, cardiac and locomotor stimulant effects of 4-methylmethcathinone (mephedrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ambient temperature on locomotor activity and place conditioning elicited by abused psychostimulants in mice: Role of 3,4-methylenedioxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1-(4-Methoxyphenyl)piperazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)piperazine hydrochloride (MMPP). The information is designed to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known and potential off-target effects of this compound?
A1: this compound is a piperazine derivative with known stimulant properties.[1] Its primary off-target concerns are interactions with various G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2][3] Such interactions can lead to a range of physiological effects, including changes in mood, behavior, and cardiovascular function. Additionally, like many small molecules that target ATP-binding pockets, off-target inhibition of various kinases is a possibility.[2] A significant concern for many piperazine-containing compounds is the potential inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[2]
Q2: How can I proactively minimize off-target effects in my experiments?
A2: A proactive approach is crucial for minimizing off-target effects. This can be achieved through:
-
In Silico Analysis: Before beginning wet-lab experiments, utilize computational tools to predict potential off-target interactions. Methods such as similarity-based searches against known compound databases, pharmacophore modeling, and molecular docking can provide initial insights into likely off-target liabilities.[2][4]
-
Comprehensive Selectivity Profiling: The most effective way to understand the off-target profile of MMPP is to perform a broad in vitro selectivity screen against a panel of receptors, ion channels, and kinases.[2] This will provide quantitative data on its binding affinities for various potential off-targets.
-
Dose-Response Studies: Always perform dose-response experiments to identify the lowest effective concentration of MMPP for your desired on-target effect. Using excessive concentrations significantly increases the likelihood of engaging lower-affinity off-targets.
-
Use of Appropriate Controls: Include both positive and negative controls in your experiments. A structurally related but inactive compound can sometimes serve as a useful negative control to distinguish on-target from off-target driven phenotypes.
Q3: What are some common issues encountered when working with piperazine derivatives in vitro?
A3: Researchers often face challenges with the physicochemical properties of piperazine derivatives. These can include:
-
Poor Aqueous Solubility: Many piperazine compounds have limited solubility in aqueous buffers, which can lead to precipitation and inconsistent results. It is crucial to determine the kinetic solubility in your specific assay medium.
-
Compound Stability: The stability of the compound in your experimental setup (e.g., in aqueous media over time, under specific lighting or temperature conditions) should be confirmed to ensure consistent concentrations throughout the experiment.
-
Cytotoxicity: At higher concentrations, piperazine derivatives can exhibit cytotoxicity, which can confound the results of functional assays. It is essential to determine the cytotoxic profile of MMPP in your cell model.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
Symptom: You observe a cellular phenotype (e.g., apoptosis, changes in morphology, altered signaling) that is inconsistent with the known on-target activity of this compound in your experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: High Variability in Experimental Replicates
Symptom: You are observing significant variability between replicate wells or experiments, leading to a lack of reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high experimental variability.
Data Presentation
A comprehensive understanding of the selectivity of this compound requires quantitative data. While a complete selectivity panel for this specific compound is not publicly available, the following tables provide examples of binding affinities for structurally related piperazine derivatives against key off-target families. It is strongly recommended that researchers perform their own selectivity profiling for MMPP.
Table 1: Example Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |
| 1-(2-Methoxyphenyl)piperazine derivative | 41.5 | 315 | - | [3] |
| 1-(2-Methoxyphenyl)piperazine derivative | 23.9 | 39.4 | 45.0 | [3] |
| 1-(2-fluorophenyl)piperazine derivative | Low-Moderate | High | - | [5] |
| 1-(4-fluorophenyl)piperazine derivative | Low-Moderate | High | - | [5] |
Table 2: Example Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Dopamine Receptors
| Compound | D2 | Reference |
| 1-(2-Methoxyphenyl)piperazine derivative | 300 | [3] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine | High |
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2 kinase.
Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-mediated phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, an increase in luminescence in the presence of an inhibitor indicates its inhibitory effect.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
Kinase-Glo® MAX reagent
-
DMSO
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of MMPP in DMSO.
-
Perform serial dilutions of the MMPP stock solution in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
Dilute the VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL).
-
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
To the "Test Wells," add 5 µL of the diluted MMPP solutions.
-
To the "Positive Control" (no inhibitor) wells, add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
To the "Blank" (no enzyme) wells, add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each MMPP concentration relative to the "Positive Control."
-
Plot the percentage of inhibition against the logarithm of the MMPP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for an in vitro VEGFR2 kinase inhibition assay.
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Assessment
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (e.g., 5-HT2A or D2).
Principle: This is a competitive binding assay where the test compound (MMPP) competes with a radiolabeled ligand of known high affinity for binding to the target receptor expressed in cell membranes. The amount of radioligand displaced by MMPP is measured, and from this, the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)
-
This compound
-
Assay buffer (specific to the receptor)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of MMPP in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the MMPP stock in assay buffer to create a range of concentrations.
-
-
Assay Setup:
-
In test tubes or a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the various concentrations of MMPP.
-
Include "Total Binding" wells (radioligand only) and "Non-specific Binding" wells (radioligand plus a high concentration of a known unlabeled ligand for the target receptor).
-
-
Membrane Addition:
-
Add the cell membrane preparation to each tube/well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of MMPP.
-
Plot the percentage of inhibition against the logarithm of the MMPP concentration and fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathway Diagram:
Caption: Potential GPCR signaling pathways affected by MMPP off-target binding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP) and Benzylpiperazine (BZP) for Researchers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP) and Benzylpiperazine (BZP), two synthetic piperazine derivatives recognized for their psychoactive properties. This document aims to objectively compare their pharmacological profiles, mechanisms of action, and physiological effects, supported by available experimental data.
Introduction
1-(4-Methoxyphenyl)piperazine (MeOPP) and Benzylpiperazine (BZP) are piperazine derivatives that have been identified as psychoactive substances, often found in recreational "party pills".[1] BZP, the more extensively studied of the two, is known for its stimulant properties, which are qualitatively similar to those of amphetamine, though it is roughly 10 times less potent.[2][3] MeOPP is also a stimulant, anecdotally reported to induce less anxiety than similar piperazines.[4] Both compounds exert their effects by modulating monoaminergic systems, but their specific pharmacological profiles exhibit notable differences.
Pharmacological Profile: A Comparative Overview
The primary mechanism of action for both BZP and MeOPP involves interaction with monoamine transporters, leading to altered levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft.
Benzylpiperazine (BZP) has a mixed mechanism of action, functioning as both a releasing agent and a reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters.[5] It displays a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[3] Furthermore, BZP acts as a non-selective agonist at various serotonin receptors and as an antagonist at α2-adrenergic receptors, which contributes to an increase in norepinephrine release.[3][6] This multifaceted interaction with multiple targets has led to it being described as a "messy drug".[7]
1-(4-Methoxyphenyl)piperazine (MeOPP) is also known to inhibit the reuptake and induce the release of monoamine neurotransmitters.[4] Its pharmacological profile is less characterized in scientific literature compared to BZP. It is often assumed to have a mixed mechanism of action with both serotonergic and dopaminergic effects, potentially similar to MDMA.[8] The metabolism of MeOPP is primarily handled by the CYP2D6 enzyme through O-demethylation.[9]
Data Presentation: Quantitative Analysis
Table 1: Potency (EC50, nM) for Monoamine Release
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
|---|---|---|---|
| BZP | 175[3][10] | 62[3] | 6050[3] |
| MeOPP | Not Reported | Not Reported | Not Reported |
Data derived from in vitro studies using rat brain synaptosomes.[10]
Table 2: Binding Affinity (Ki, nM) / Inhibition of Uptake (IC50, nM) at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| BZP | Ki > 10,000 | Ki > 10,000 | Ki = 2,280 |
| MeOPP | Not Reported | Not Reported | Not Reported |
Data from a study by Simmler et al. (2013), as cited in other reviews. Note that other studies show BZP does have releasing actions at DAT and NET, suggesting the complexity of its interaction.
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α2A-Adrenergic | D1 | D2 |
|---|---|---|---|---|---|---|
| BZP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MeOPP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Qualitative reports suggest BZP is a non-selective serotonin receptor agonist, but specific Ki values are not consistently reported across a wide range of receptors in comparative literature.
Physiological and Behavioral Effects
BZP induces stimulant effects such as euphoria, increased energy, and enhanced sociability.[6] At higher doses, it can produce mild hallucinogenic effects.[3] Common adverse effects include anxiety, insomnia, headache, and in some cases, more severe outcomes like acute psychosis, renal toxicity, and seizures have been reported.[2][3]
MeOPP is reported to have stimulant effects, and is often combined with other piperazines like BZP.[4] Anecdotal reports suggest it produces less anxiety compared to other piperazines.[4] Due to the limited research, a comprehensive profile of its physiological and behavioral effects, as well as its toxicity, is not well-established.
Mandatory Visualizations
Caption: Monoaminergic signaling pathways affected by BZP and MeOPP.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BZP or MeOPP) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the target receptor (e.g., HEK293 cells expressing human dopamine transporter) or homogenized brain tissue.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]WIN 35,428 for DAT).
-
Test Compounds: BZP, MeOPP, and reference compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration apparatus: 96-well cell harvester with glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in polyethylenimine for amine transporters).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Resuspend the pellet in fresh, ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-labeled reference ligand to saturate all specific binding sites.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., 10-point serial dilution).
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the reaction to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the assay by rapid vacuum filtration through the glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Key Experiment 2: Synaptosome Neurotransmitter Release Assay
Objective: To measure the potency (EC50) of a test compound to induce the release of a specific neurotransmitter from pre-loaded nerve terminals (synaptosomes).
Materials:
-
Brain tissue from rats (e.g., striatum for dopamine, cortex for serotonin).
-
Sucrose Buffer: e.g., 0.32 M sucrose, buffered with HEPES.
-
Krebs-Ringer Buffer (KRH): Containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline).
-
Radiolabeled Neurotransmitter: e.g., [3H]Dopamine or [3H]Serotonin.
-
Test Compounds: BZP, MeOPP, and reference compounds (e.g., amphetamine).
-
Superfusion apparatus or 96-well plate setup with filtration.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the P2 pellet, which is enriched with synaptosomes.
-
Resuspend the P2 pellet in KRH buffer.
-
-
Loading: Incubate the synaptosomes with a low concentration of the radiolabeled neurotransmitter (e.g., 10 nM [3H]DA) for a set time (e.g., 15 minutes at 37°C) to allow for uptake into the nerve terminals.
-
Washing/Superfusion:
-
Wash the loaded synaptosomes with fresh KRH buffer to remove extracellular radiolabel. In a superfusion system, this is a continuous flow of buffer.
-
Collect baseline fractions of the superfusate to measure basal release.
-
-
Stimulation:
-
Expose the synaptosomes to various concentrations of the test compound (BZP, MeOPP) or a reference compound.
-
Continue to collect fractions of the superfusate at set intervals (e.g., every 1-2 minutes).
-
-
Quantification:
-
Add scintillation cocktail to each collected fraction and to the remaining synaptosomes at the end of the experiment.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that collection period (fractional release).
-
Subtract the basal release from the stimulated release to determine the drug-evoked release.
-
Plot the peak drug-evoked release against the logarithm of the drug concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal effect) and Emax (maximal effect) values.
-
Conclusion
This comparative analysis demonstrates that while both BZP and MeOPP are piperazine-derived stimulants that interact with monoaminergic systems, BZP is significantly better characterized. BZP exhibits a complex pharmacological profile, acting as a substrate at key monoamine transporters with a preference for dopamine and norepinephrine systems, and also interacting with various postsynaptic receptors. This profile is consistent with its amphetamine-like stimulant effects.
In contrast, there is a marked lack of publicly available, quantitative pharmacological data for MeOPP. While qualitatively described as a monoamine releaser and reuptake inhibitor, the specific potencies and affinities at key CNS targets remain largely unreported in the scientific literature. This knowledge gap prevents a robust, data-driven comparison and highlights the need for further research to fully understand the pharmacological and toxicological profile of MeOPP. For drug development professionals, the "messy" pharmacology of BZP and the under-characterized nature of MeOPP underscore the challenges in predicting the full spectrum of effects and potential liabilities of such piperazine derivatives.
References
- 1. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating the Efficacy of 1-(4-Methoxyphenyl)piperazine Hydrochloride in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the preclinical efficacy of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a compound with known psychoactive properties. Due to a lack of direct head-to-head preclinical studies comparing pMeOPP with established drugs, this document synthesizes available data on structurally similar arylpiperazine compounds to offer a predictive and methodological resource for researchers. The guide outlines key experimental protocols and presents available data to facilitate the design of robust validation studies.
Mechanism of Action and Comparative Pharmacology
This compound is a substituted piperazine derivative that is understood to exert its effects through the modulation of serotonergic and dopaminergic systems. It is believed to have a mixed mechanism of action, including properties of a serotonin and dopamine antagonist, as well as an inhibitor of monoamine reuptake[1]. This profile suggests potential applications in conditions where these neurotransmitter systems are implicated, such as depression and anxiety disorders.
To contextualize the potential efficacy of pMeOPP, this guide presents receptor binding affinity data for structurally related arylpiperazine compounds that have been evaluated for their antidepressant and anxiolytic potential. These compounds share the core piperazine structure and are substituted with different aryl groups, providing a basis for predicting the potential receptor interaction profile of pMeOPP.
Comparative Receptor Binding Affinity of Arylpiperazine Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of various arylpiperazine compounds for key serotonin and dopamine receptors implicated in mood and anxiety disorders. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Serotonin Transporter (SERT) (IC50, nM) | Reference |
| Arylpiperazine Derivative 1 | 0.84 | 12 | - | 100 | [2] |
| Arylpiperazine Derivative 2 | 0.44 | - | - | - | [3] |
| Arylpiperazine Derivative 3 | - | 2.6 | - | - | [4] |
| 1-cinnamyl-4-(2-methoxyphenyl)piperazine | Low to Moderate Affinity | - | High Affinity | - | [1] |
Note: Specific Ki values for this compound were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Preclinical Efficacy in Animal Models
The antidepressant and anxiolytic potential of novel compounds is typically evaluated in a battery of well-established rodent behavioral models. This section details the protocols for two such key experiments: the Forced Swim Test (FST) for antidepressant-like effects and the Elevated Plus Maze (EPM) for anxiolytic-like effects.
Forced Swim Test (FST)
The FST is a widely used preclinical model to assess antidepressant efficacy. The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
-
Animals: Male ICR mice are randomly assigned to treatment groups (e.g., vehicle, pMeOPP at various doses, and a positive control such as Fluoxetine).
-
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
On the first day (pre-test), mice are placed in the cylinder for a 15-minute habituation session.
-
Twenty-four hours later (test session), the animals are administered the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Following a 30-minute pre-treatment period, the mice are placed back into the water cylinder for a 6-minute test session.
-
The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded.
-
-
Data Analysis: The mean immobility time for each group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Comparative Antidepressant-like Effects in the Forced Swim Test
The following table presents representative data from studies on arylpiperazine derivatives in the FST.
| Compound | Dose (mg/kg, i.p.) | % Reduction in Immobility Time | Reference |
| Arylpiperazine Derivative A | 90 | 58% | [3] |
| Fluoxetine (Positive Control) | 20 | Significant reduction | [5][6] |
Note: Data for this compound is not available. This table illustrates the type of data that would be generated in such a study.
Elevated Plus Maze (EPM)
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
-
Animals: Male Wistar rats are randomly assigned to treatment groups (e.g., vehicle, pMeOPP at various doses, and a positive control such as Diazepam).
-
Apparatus: The maze consists of four arms (50 cm long x 10 cm wide) elevated 50 cm from the floor. Two opposite arms are enclosed by high walls (40 cm), while the other two are open.
-
Procedure:
-
Animals are administered the test compound or vehicle (i.p.) 30 minutes prior to testing.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a 5-minute period.
-
The number of entries into and the time spent in the open and closed arms are scored.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. A significant increase in these parameters compared to the vehicle group suggests an anxiolytic-like effect.
Signaling Pathways and Visualization
The pharmacological effects of this compound and related arylpiperazines are mediated through their interaction with serotonin and dopamine receptor signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
Serotonin 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified 5-HT1A receptor signaling cascade.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the dopamine D2 receptor, another GPCR, prevents the inhibition of adenylyl cyclase that is normally induced by dopamine. This leads to an increase in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling antagonism.
Experimental Workflow for Preclinical Validation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel psychoactive compound like pMeOPP.
Caption: A logical workflow for preclinical drug validation.
Conclusion and Future Directions
While direct comparative preclinical data for this compound is currently limited in the public domain, the information available for structurally similar arylpiperazine compounds suggests a pharmacological profile consistent with potential antidepressant and anxiolytic effects. The experimental protocols and comparative data presented in this guide are intended to provide a robust framework for researchers to design and execute preclinical studies to definitively validate the efficacy of pMeOPP. Future research should focus on obtaining comprehensive receptor binding profiles, conducting head-to-head comparisons with standard-of-care drugs in relevant behavioral models, and elucidating the precise downstream signaling mechanisms to fully characterize the therapeutic potential of this compound.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antidepressant activity of a series of arylalkanol and aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. Interaction between the forced swimming test and fluoxetine treatment on extracellular 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methoxyphenyl)piperazine Hydrochloride
This guide provides a comprehensive cross-validation of analytical methods for the quantitative and qualitative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (MOPP HCl). The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering researchers, scientists, and drug development professionals the data necessary to select the most appropriate method for their specific application.
Introduction to Analytical Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent, reliable, and accurate results under varied conditions, such as in different laboratories, with different analysts, or on different instruments.[1] This process is essential for maintaining data integrity, complying with regulatory standards, and ensuring the successful transfer of analytical methods.[1][2] For a compound like 1-(4-Methoxyphenyl)piperazine, a derivative with stimulant properties, robust and reliable analytical methods are paramount for research, quality control, and forensic purposes.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of MOPP HCl and related piperazine derivatives.
Table 1: Comparison of Quantitative Performance Data for Analytical Methods
| Parameter | HPLC with UV Detection (Post-Derivatization) | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. Derivatization is often needed as the piperazine nucleus lacks a strong chromophore.[3][4] | Separation based on volatility and polarity, with identification and quantification by mass-to-charge ratio.[5] | Measurement of light absorption by the analyte at a specific wavelength.[6] |
| Linearity Range | ~30 - 350 ppm (for derivatized piperazine)[4] | 0.016 - 10 µg/mL (for other piperazine derivatives)[5] | 20 - 60 µg/mL (for a comparable analyte)[6] |
| Accuracy (% Recovery) | 104.9% - 108.1% (for derivatized piperazine)[4] | 79% - 108% (for other piperazine derivatives)[5][7] | >99% (for a comparable analyte)[6] |
| Precision (%RSD) | < 4.0%[4] | < 20%[5] | < 1%[6] |
| Limit of Detection (LOD) | ~30 ppm (for derivatized piperazine)[4] | 0.002 - 0.156 µg/mL (in biological matrices)[5] | ~2.2 µg/mL (for a comparable analyte)[6] |
| Limit of Quantification (LOQ) | ~90 ppm (for derivatized piperazine)[4] | 0.008 - 0.625 µg/mL (in biological matrices)[5] | ~6.6 µg/mL (for a comparable analyte)[6] |
| Selectivity | High (Separates compound from impurities) | Very High (Chromatographic separation plus mass fragmentation provides high confidence) | Low (Prone to interference from other UV-absorbing compounds) |
| Typical Application | Purity testing, quantification in pharmaceutical formulations, stability studies. | Identification and quantification in complex biological matrices (urine, plasma), metabolite identification, forensic analysis.[1] | Simple, rapid quantification in pure samples or simple formulations. |
Note: Data for HPLC and GC-MS are based on studies of piperazine and its derivatives, as specific comprehensive validation data for MOPP HCl was not available in a single comparative study. The performance is expected to be comparable.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical procedures. The following sections outline the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of piperazine derivatives in active pharmaceutical ingredients (API). Since piperazine itself has a weak chromophore, a derivatization step is included to enhance UV detection.[3][4]
a. Sample Preparation (Derivatization):
-
Prepare a standard stock solution of MOPP HCl in a suitable diluent (e.g., methanol/water).
-
Prepare a derivatizing agent solution, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[4]
-
Mix the MOPP HCl solution with an excess of the NBD-Cl solution.
-
Heat the mixture at approximately 60°C for 30 minutes to facilitate the reaction.[3]
-
Cool the resulting solution and dilute it with the mobile phase to the desired concentration before injection.[3]
b. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.[3]
-
Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Mobile Phase: A gradient mixture of Mobile Phase A (2.0 g/L sodium phosphate dibasic solution with 5.0 ml triethylamine, adjusted to pH 7.0) and Mobile Phase B (methanol).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Dependent on the absorption maximum of the MOPP-NBD derivative (e.g., 340 nm for a similar derivative).[4]
-
Injection Volume: 10 µL.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it ideal for detecting MOPP HCl and its metabolites in complex biological matrices like urine.[1]
a. Sample Preparation (Extraction and Derivatization):
-
Perform acid hydrolysis on the urine sample to release conjugated metabolites.
-
Conduct a liquid-liquid extraction of the hydrolyzed sample.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Perform acetylation of the residue, for example, through microwave-assisted acetylation, to improve the chromatographic properties of the analytes.[1]
-
Reconstitute the final residue in a suitable solvent like ethyl acetate for injection.[7]
b. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.[7]
-
Column: A 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program: Initial temperature of 100°C held for 1-5 minutes, then ramped at 10-25°C/min to 280-290°C and held for a final period.[8]
-
Injector Temperature: 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[7]
UV-Vis Spectrophotometry
This method offers a rapid and straightforward approach for quantifying MOPP HCl in bulk or simple dosage forms, provided there are no interfering substances that absorb at the same wavelength.
a. Sample Preparation:
-
Accurately weigh a suitable amount of MOPP HCl standard and dissolve it in a solvent where it is stable and exhibits good absorbance, such as 0.01 M HCl.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the sample solution by dissolving the bulk drug or formulation in the same solvent and diluting to fall within the linear range of the calibration curve.
b. Spectrophotometric Conditions:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 N HCl or another suitable solvent.[6]
-
Wavelength Scan: Perform a wavelength scan from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For MOPP HCl, absorbance maxima are observed around 241 nm and 294 nm.
-
Measurement: Measure the absorbance of the blank, standard solutions, and sample solutions at the determined λmax.
-
Quantification: Calculate the concentration of MOPP HCl in the sample by comparing its absorbance to the calibration curve generated from the standards.
Visualizing Workflows and Logic
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using the DOT language, illustrate key workflows in analytical method validation.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that HPLC, GC-MS, and UV-Vis Spectrophotometry each serve distinct and valuable roles.
-
GC-MS stands out for its superior sensitivity and selectivity, making it the method of choice for analyzing complex biological samples and for forensic identification where unambiguous structural information is required.[1][5]
-
HPLC with UV detection is a robust and reliable method for quality control, purity assessment, and quantification in pharmaceutical products. Its performance is significantly enhanced with a derivatization step to overcome the weak chromophore of the piperazine moiety.[4]
-
UV-Vis Spectrophotometry offers the simplest and most rapid analysis, suitable for high-concentration, pure samples where interfering substances are not a concern.[6]
The choice of method should be guided by the specific analytical requirements, balancing the need for sensitivity, selectivity, and sample throughput against the complexity and cost of the technique. The data and protocols provided in this guide serve as a foundation for researchers to make informed decisions for the analysis of this compound.
References
- 1. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. jocpr.com [jocpr.com]
- 4. scholars.direct [scholars.direct]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. scholars.direct [scholars.direct]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neurochemical Analysis: 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP) and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurochemical profiles of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP) and 3,4-methylenedioxymethamphetamine (MDMA). While both compounds are recognized for their psychoactive effects, their interactions with neuronal systems exhibit distinct characteristics. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of their mechanisms of action.
Introduction
1-(4-Methoxyphenyl)piperazine (p-MeOPP) is a piperazine derivative known for its stimulant and euphoric effects, leading to its emergence as a designer drug.[1] Its neurochemical mechanism is presumed to involve a mixed action on serotonergic and dopaminergic systems, drawing parallels to the well-characterized empathogen, MDMA.[1][2] MDMA's primary mechanism involves the robust release of serotonin, followed by dopamine and norepinephrine, through interaction with their respective transporters.[3][4] This guide aims to provide a data-driven comparison of these two compounds to elucidate their similarities and differences in neurochemical activity.
Data Presentation
Receptor Binding Affinity
The affinity of a compound for various receptors can predict its potential for a range of pharmacological effects. The inhibitory constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (p-MeOPP) | MDMA |
| 5-HT1A | Data not available | >10,000 |
| 5-HT2A | Data not available | 4,700 |
| 5-HT2B | Data not available | 500 |
| α2A-Adrenergic | Data not available | 1,700 |
| H1 (Histamine) | Data not available | 4,800 |
| M1 (Muscarinic) | Data not available | 5,100 |
Monoamine Transporter Inhibition
The inhibition of monoamine transporters (SERT, DAT, and NET) is a key mechanism for many psychoactive substances, leading to increased extracellular concentrations of serotonin, dopamine, and norepinephrine, respectively. The half-maximal inhibitory concentration (IC50) quantifies the potency of this inhibition.
Table 2: Monoamine Transporter Inhibition (IC50, nM)
| Transporter | This compound (p-MeOPP) | MDMA |
| Serotonin Transporter (SERT) | Data not available | 470 - 1,120 |
| Dopamine Transporter (DAT) | Data not available | 1,400 - 3,240 |
| Norepinephrine Transporter (NET) | Data not available | 640 - 1,300 |
Monoamine Release Potency
The ability of a compound to induce the release of monoamines from presynaptic terminals is another critical aspect of its neurochemical profile. The half-maximal effective concentration (EC50) measures the potency of a compound to elicit this release.
Table 3: Monoamine Release Potency (EC50, nM)
| Neurotransmitter | This compound (p-MeOPP) | MDMA |
| Serotonin (5-HT) | Data not available | 70.8 |
| Dopamine (DA) | Data not available | 142 |
| Norepinephrine (NE) | Data not available | 79 |
Experimental Protocols
The data presented in this guide are typically derived from the following key experimental methodologies:
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor or transporter. The general workflow is as follows:
-
Preparation of Membranes: Cell membranes expressing the target receptor or transporter are isolated.
-
Incubation: These membranes are incubated with a radiolabeled ligand (a molecule that binds to the target) and varying concentrations of the test compound (p-MeOPP or MDMA).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vitro Neurotransmitter Release Assays
These experiments measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes) or cells expressing the relevant transporters.
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions, or cells are cultured to express the monoamine transporters.
-
Loading: The synaptosomes or cells are loaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA).
-
Superfusion/Incubation: The loaded preparations are then exposed to varying concentrations of the test compound.
-
Sample Collection: The amount of radiolabeled neurotransmitter released into the surrounding medium is collected over time.
-
Quantification and Analysis: The radioactivity in the collected samples is measured, and the data is used to determine the EC50 value for release.
Neurotransmitter Release Assay Workflow
Signaling Pathways and Mechanisms of Action
MDMA's Mechanism of Action
MDMA primarily acts as a substrate for monoamine transporters, leading to both the inhibition of reuptake and the reverse transport (efflux) of neurotransmitters from the presynaptic neuron. Its highest affinity is for the serotonin transporter (SERT), resulting in a substantial increase in extracellular serotonin levels, which is thought to mediate its characteristic empathogenic and prosocial effects.[6] It also interacts with dopamine (DAT) and norepinephrine (NET) transporters, though to a lesser extent, contributing to its stimulant properties.[7]
MDMA's primary mechanism at the serotonin synapse.
Postulated Mechanism of Action for p-MeOPP
While quantitative data is lacking, p-MeOPP is assumed to have a mixed mechanism of action with both serotonergic and dopamine antagonistic properties, similar to MDMA.[1][2] As a piperazine derivative, it likely interacts with monoamine transporters to inhibit reuptake and/or induce neurotransmitter release. However, without specific binding and functional data, the precise nature and potency of these interactions remain to be elucidated.
Conclusion
This comparative guide highlights the current understanding of the neurochemical profiles of p-MeOPP and MDMA. While MDMA's mechanism of action is well-documented, with a clear preference for the serotonin system, the profile of p-MeOPP is less defined. The available information suggests a similar, albeit likely less potent, mixed action on monoaminergic systems. The significant data gap for p-MeOPP underscores the need for further in-depth neuropharmacological studies to fully characterize its mechanism of action and to accurately compare its effects to those of MDMA. Such research is crucial for understanding its potential pharmacological and toxicological properties.
References
- 1. Buy 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nida.nih.gov [nida.nih.gov]
- 4. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. drugfreect.org [drugfreect.org]
- 7. MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Methoxyphenyl)piperazine Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP), a piperazine derivative noted for its stimulant and euphoric properties.[1] The following sections detail its pharmacological profile, compare it with relevant alternative compounds, and present key experimental data and protocols to support further research and development.
Physicochemical Properties
This compound is a white, crystalline solid under standard conditions.[2] A high purity of ≥98% is typically required for its use in pharmaceutical synthesis, notably as an intermediate for the antifungal agent Ketoconazole.[2]
| Property | Value | Reference |
| Molecular Formula | C11H16N2O • 2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| CAS Number | 38869-47-5 | [1][2] |
| Appearance | Crystalline solid / White powder | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, DMF: 5 mg/ml, Methanol: 1 mg/ml | [1] |
Pharmacological Profile and Mechanism of Action
1-(4-Methoxyphenyl)piperazine is recognized for its stimulant effects, which are comparable to those of amphetamine.[1][3] Its mechanism of action is believed to be a combination of serotonergic and dopamine antagonistic properties, similar to 3,4-methylenedioxymethamphetamine (MDMA).[1][4] In vitro studies have shown that p-MeOPP can inhibit the reuptake and stimulate the release of monoamine neurotransmitters.[3] This modulation of serotonin and dopamine levels in the brain is responsible for its mood-enhancing and euphoric effects.[4]
The metabolism of p-MeOPP primarily occurs in the liver via the P450 enzyme CYP2D6, which demethylates it to form para-hydroxyphenylpiperazine.[3]
Adverse Effects: Like other piperazine derivatives, p-MeOPP is associated with several adverse effects, including:
-
Tachycardia (increased heart rate)[4]
-
Hypertension (high blood pressure)[4]
-
Neurological symptoms such as agitation and seizures[4]
-
Potential for hepatotoxicity at higher doses[4]
Comparative Analysis with Alternative Compounds
The pharmacological and structural properties of p-MeOPP can be better understood when compared to other psychoactive compounds and piperazine derivatives. The position of the methoxy group and the nature of other substituents significantly influence the compound's interaction with neurotransmitter systems.[4] For instance, the electron-donating methoxy group in p-MeOPP enhances certain molecular interactions compared to electron-withdrawing groups found in derivatives like mCPP (-Cl) or TFMPP (-CF₃).[4]
| Compound | Structural Class | Key Mechanistic Feature | Primary Reported Effects |
| 1-(4-Methoxyphenyl)piperazine (p-MeOPP) | Phenylpiperazine | Mixed serotonergic and dopamine antagonistic properties[1][4] | Stimulant, euphoric[1] |
| MDMA | Amphetamine | Serotonin, norepinephrine, and dopamine releasing agent | Empathogenic, euphoric |
| m-Chlorophenylpiperazine (mCPP) | Phenylpiperazine | Serotonin receptor agonist[5] | Anxiolytic[5] |
| Trifluoromethylphenylpiperazine (TFMPP) | Phenylpiperazine | Serotonin receptor agonist[5] | Anxiolytic[5] |
| Benzylpiperazine (BZP) | Benzylpiperazine | Dopamine and norepinephrine releasing agent | Stimulant |
Experimental Protocols
Synthesis of this compound
A common synthesis route involves the reaction of p-anisidine with bis(2-chloroethyl)amine, which is generated in situ from diethanolamine to avoid handling the carcinogenic intermediate.[6]
General Procedure:
-
Diethanolamine (0.26 mol) is treated with hydrobromic acid (0.5 mol) and refluxed for 12 hours.[6]
-
Excess HBr is distilled off.[6]
-
Without isolating the intermediate, p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol are added to the flask under a dry nitrogen atmosphere.[6]
-
The mixture is heated at 120°C for 5 hours. An additional portion of sodium carbonate (0.13 mol) is added, and heating continues for another 24 hours.[6]
-
After cooling, the suspension is washed twice with water. The pH is adjusted to 12 with sodium hydroxide, and the organic layers are combined.[6]
-
The pH of the organic layer is adjusted to 5 with concentrated HCl to precipitate the hydrochloride salt.[6]
-
The product is recrystallized from ethanol and dried under a vacuum.[6]
Toxicological Analysis in Biological Samples
Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to detect p-MeOPP and its metabolites in biological samples such as serum and urine.[4] This is crucial for clinical toxicology and forensic analysis.[1][4]
General Workflow:
-
Sample Preparation: Biological samples (serum or urine) are collected.
-
Extraction: Solid-phase extraction or liquid-liquid extraction is used to isolate the compound from the biological matrix.
-
Derivatization (Optional): In some cases, the extract is derivatized to improve its chromatographic properties.
-
GC-MS Analysis: The prepared sample is injected into a GC-MS system for separation and identification based on its mass spectrum and retention time.
-
Data Analysis: The resulting data is compared against spectral libraries for confirmation.
Visualizations
Caption: Proposed mechanism of p-MeOPP action on neurotransmitter transporters.
Caption: General workflow for the detection of p-MeOPP in biological samples.
References
Benchmarking 1-(4-Methoxyphenyl)piperazine hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(4-Methoxyphenyl)piperazine hydrochloride (pMeOPP), a substituted piperazine derivative, against established standard reference compounds. The objective is to offer a clear benchmark of its pharmacological profile for its application in neuroscience and drug development research. This document summarizes its in-vitro binding affinities and functional effects alongside well-characterized agents, providing supporting experimental data and detailed protocols.
Overview of this compound (pMeOPP)
This compound is a piperazine derivative recognized for its euphoric and stimulant properties, drawing comparisons to substances like MDMA. Its mechanism of action is understood to be complex, involving interactions with both the serotonergic and dopaminergic systems. It is characterized as a non-selective serotonin receptor agonist and also functions as a monoamine neurotransmitter reuptake inhibitor and releasing agent. The metabolism of pMeOPP is primarily hepatic, with the cytochrome P450 enzyme CYP2D6 playing a key role in its O-demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine.
Comparative Analysis with Standard Reference Compounds
To contextualize the pharmacological activity of pMeOPP, it is benchmarked against three standard reference compounds:
-
Buspirone: An anxiolytic agent that acts as a partial agonist at the 5-HT1A receptor and also has affinity for dopamine D2 receptors.
-
Prazosin: A potent alpha-1 adrenergic receptor antagonist, useful for exploring activity at adrenergic sites.
-
WAY-100635: A highly potent and selective silent antagonist of the 5-HT1A receptor.
In-Vitro Receptor Binding Affinity
The following tables summarize the binding affinities (Ki, nM) of pMeOPP and the standard reference compounds at key serotonin, dopamine, and adrenergic receptor subtypes. It is important to note that a comprehensive, standardized binding profile for pMeOPP is not consistently available in the peer-reviewed literature. The presented information for pMeOPP is based on qualitative descriptions of its activity and data from structurally related compounds.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 1-(4-Methoxyphenyl)piperazine HCl | High Affinity (qualitative) | Moderate Affinity (qualitative) | Moderate Affinity (qualitative) |
| Buspirone | 9.5 | 53 | 360 |
| Prazosin | >10,000 | 7.8 | >10,000 |
| WAY-100635 | 0.39 | 380 | 1700 |
Table 2: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D2 | D3 | D4 |
| 1-(4-Methoxyphenyl)piperazine HCl | Moderate Affinity (qualitative) | Moderate Affinity (qualitative) | Moderate Affinity (qualitative) |
| Buspirone | 320 | 430 | 45 |
| Prazosin | >10,000 | >10,000 | >10,000 |
| WAY-100635 | 940 | 370 | 16 |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | α1 | α2 |
| 1-(4-Methoxyphenyl)piperazine HCl | Low to Moderate Affinity (qualitative) | Low to Moderate Affinity (qualitative) |
| Buspirone | >10,000 | >10,000 |
| Prazosin | 0.5 | 1300 |
| WAY-100635 | 251 | >10,000 |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in-vitro binding affinity of a test compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation:
-
Utilize cell lines (e.g., CHO-K1 or HEK293) stably expressing the human receptor of interest (e.g., 5-HT1A).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known saturating ligand (e.g., 10 µM serotonin).
-
Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine and serotonin) in specific brain regions of freely moving animals following the administration of a test compound.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for a set period post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate the neurotransmitters on a reverse-phase column.
-
Quantify the concentration of each neurotransmitter by comparing the peak areas in the samples to those of known standards.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any changes in neurotransmitter release.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In-Vivo Microdialysis Workflow.
Unveiling the In Vivo Mechanisms of 1-(4-Methoxyphenyl)piperazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth in vivo validation of the mechanism of action of 1-(4-Methoxyphenyl)piperazine hydrochloride (p-MeOPP HCl). Through a comparative analysis with its structural analogs, 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), this document synthesizes key experimental data to elucidate their distinct and overlapping effects on serotonergic and dopaminergic systems. The information presented herein is intended to support further research and drug development efforts in the field of neuroscience.
At a Glance: Comparative Pharmacodynamics of Phenylpiperazine Derivatives
| Feature | 1-(4-Methoxyphenyl)piperazine (p-MeOPP) | 1-(3-chlorophenyl)piperazine (m-CPP) | 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) |
| Primary Mechanism | Serotonin (5-HT) receptor agonist, monoamine releasing agent/reuptake inhibitor | Non-selective 5-HT receptor agonist, particularly 5-HT2C | Non-selective 5-HT receptor agonist, particularly 5-HT1B/2C |
| Dopamine System Interaction | Mixed antagonistic and potential releasing properties | Facilitates dopamine release | Facilitates dopamine release |
| In Vivo Serotonin Release | Assumed to increase extracellular 5-HT | Increases extracellular 5-HT | Increases extracellular 5-HT |
| 5-HT2A Receptor Activation (Head-Twitch Response) | Data not available in direct comparative studies | Induces head-twitch response | Induces head-twitch response |
| Subjective Effects (Drug Discrimination) | Data not available in direct comparative studies | Anxiogenic-like effects[1] | Anxiogenic-like effects, discriminative stimulus properties may involve 5-HT1 receptors[1][2] |
| Primary Metabolism | O-demethylation via CYP2D6 | Data not available in direct comparative studies | Data not available in direct comparative studies |
Signaling Pathways and Metabolism
The phenylpiperazine derivatives exert their effects primarily through modulation of the serotonin system, with significant interactions with the dopamine system. Their mechanism involves a combination of direct receptor agonism and interference with monoamine transporters.
In Vivo Neurochemical Effects: A Comparative Overview
In vivo microdialysis is a crucial technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions. While direct comparative data for all three compounds is limited, studies on m-CPP and TFMPP provide insights into their effects on dopamine release.
Table 1: Effects on Extracellular Dopamine in the Striatum (In Vivo Microdialysis)
| Compound | Dose (nmol, perfused) | Peak Increase in Extracellular Dopamine (%) | Reference |
| m-CPP | 0.4 | 40 | [3] |
| 40.0 | ~5000 (50-fold) | [3] | |
| TFMPP | 10.0 | 40 | [3] |
| 160.0 | ~1100 (11-fold) | [3] | |
| p-MeOPP | Data not available | - |
Note: Data for m-CPP and TFMPP are from the same study, allowing for a direct comparison. No directly comparable data is available for p-MeOPP.
In Vivo Behavioral Pharmacology
Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.
Table 2: Head-Twitch Response (HTR) Data
| Compound | Species | Route of Administration | Potency (ED50) | Efficacy (Max Response) | Reference |
| m-CPP | Rat | Intracerebral (frontal cortex) | More potent than DOI | Higher than DOI | [4] |
| TFMPP | Rodents | Systemic | Induces HTR | Data on max response not directly comparable | [5] |
| p-MeOPP | Data not available | - | - | - |
Note: A direct comparison of potency and efficacy for all three compounds from a single study is not available. The data for m-CPP is from a study involving direct cortical injection, which differs from the systemic administration typically used for HTR assays.
Drug Discrimination
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.
Table 3: Drug Discrimination Data
| Training Drug | Test Compound | Generalization | Potency (ED50) | Reference |
| TFMPP (1.0 mg/kg) | RU-24969 (5-HT1 agonist) | Full | - | [2] |
| TFMPP (1.0 mg/kg) | DOM (5-HT2A/2C agonist) | No | - | [2] |
| m-CPP | - | Anxiogenic-like stimulus | - | [1] |
| p-MeOPP | Data not available | - | - |
Note: This table highlights the discriminative stimulus properties of TFMPP, suggesting a primary role for 5-HT1 receptors in its subjective effects. No direct comparative drug discrimination studies involving all three compounds were identified.
Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and serotonin in the striatum of anesthetized rats following local perfusion of phenylpiperazine derivatives.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (m-CPP, TFMPP) dissolved in aCSF
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Anesthetize rats (e.g., with chloral hydrate).
-
Mount the rat in a stereotaxic apparatus.
-
Implant a microdialysis probe into the anterior striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µl/min).
-
Collect baseline dialysate samples for a set period (e.g., 60 minutes).
-
Switch the perfusion medium to aCSF containing the test compound at various concentrations.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) during and after drug perfusion.
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.
-
Express the results as a percentage of the baseline neurotransmitter levels.[3]
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated head-twitch behavior in mice following systemic administration of phenylpiperazine derivatives.
Materials:
-
Male C57BL/6J mice
-
Observation chambers
-
Test compounds (e.g., m-CPP, TFMPP) dissolved in vehicle (e.g., saline)
-
Video recording equipment (optional, for manual scoring) or automated detection system.
Procedure:
-
Habituate mice to the observation chambers for a designated period (e.g., 30 minutes).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head-twitches for a defined period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Analyze the data to generate dose-response curves and calculate the ED50 (the dose that produces 50% of the maximal response) and Emax (the maximal response).[4][6]
Drug Discrimination Assay
Objective: To assess the subjective effects of phenylpiperazine derivatives by testing for generalization to a known drug cue in trained rats.
Materials:
-
Male Sprague-Dawley rats
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
Training drug (e.g., TFMPP) and test compounds
-
Vehicle (e.g., saline)
-
Food pellets (reinforcer)
Procedure:
-
Training:
-
Train rats to press one lever ("drug lever") for a food reward after administration of the training drug.
-
Train rats to press the other lever ("vehicle lever") for a food reward after administration of the vehicle.
-
Continue training until a high level of accuracy is achieved (e.g., >80% correct responses).
-
-
Testing:
-
Administer a test compound at various doses.
-
Place the rat in the operant chamber and record which lever is predominantly pressed.
-
"Full generalization" is typically defined as >80% of responses on the drug-associated lever. "Partial generalization" is between 20% and 80%, and "no generalization" is <20%.
-
Analyze the data to determine if the test compound produces subjective effects similar to the training drug and to calculate its potency (ED50).[2]
-
Conclusion
The in vivo validation of this compound's mechanism of action reveals a complex interplay with serotonergic and dopaminergic systems. While it shares characteristics with m-CPP and TFMPP, such as being a serotonin receptor agonist and likely influencing monoamine release, the available data suggests potential differences in receptor subtype affinity and downstream effects. The methoxy group in p-MeOPP, being electron-donating, may influence its binding and functional activity compared to the electron-withdrawing groups in m-CPP and TFMPP.
Direct comparative in vivo studies are crucial to fully elucidate the distinct pharmacological profiles of these compounds. Future research should focus on head-to-head comparisons of p-MeOPP, m-CPP, and TFMPP using a battery of in vivo assays, including microdialysis, head-twitch response, drug discrimination, and in vivo electrophysiology. Such studies will provide a more complete understanding of their mechanisms of action and will be invaluable for the rational design of novel therapeutics targeting the serotonergic system.
References
- 1. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Methoxyphenyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-methoxyphenyl)piperazine analogs, focusing on their structure-activity relationships (SAR) at key central nervous system targets, primarily serotonin (5-HT) and dopamine (D) receptors. The information presented herein is curated from experimental data to facilitate the rational design of novel therapeutic agents.
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for neuropsychiatric disorders.[1] Modifications on the aryl ring and the second nitrogen of the piperazine moiety significantly influence the affinity and selectivity of these compounds for various G-protein coupled receptors (GPCRs), including the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. Understanding these SAR trends is crucial for developing next-generation therapeutics with improved efficacy and side-effect profiles.
Quantitative Comparison of Analog Activity
The following tables summarize the binding affinities (Ki, in nM) of various 1-(4-methoxyphenyl)piperazine analogs at the human 5-HT1A, dopamine D2, and dopamine D3 receptors. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinities of N-Acyl/Alkyl Analogs at Serotonin 5-HT1A Receptors
| Compound ID | R Group (Linker and Terminal Group) | 5-HT1A Ki (nM) |
| 1 | -(CH2)3-N-Tricyclo[3.3.1.13,7]decan-1-amine | 1.2[2] |
| 2 | -(CH2)3-N-(3,5-dimethyl)-tricyclo[3.3.1.13,7]decan-1-amine | 21.3[2] |
A lower Ki value indicates a higher binding affinity.
Table 2: Binding Affinities of N-Alkylcarboxamide Analogs at Dopamine D2 and D3 Receptors
| Compound ID | Aryl Group | R Group (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 3 | 2-Methoxyphenyl | -(CH2)4-NHCO-imidazo[1,2-a]pyridin-2-yl | 100[3] | 2.6[3] | 38.5 |
| 4 | 2,3-Dichlorophenyl | -(CH2)4-NHCO-imidazo[1,2-a]pyridin-2-yl | 31[3] | 0.55[3] | 56.4 |
| 5 | Phenyl | -(CH2)4-NHCO-imidazo[1,2-a]pyridin-2-yl | 130[3] | 10[3] | 13 |
A lower Ki value indicates a higher binding affinity. The D2/D3 selectivity ratio is calculated as Ki(D2)/Ki(D3).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the synthesis and biological evaluation of 1-(4-methoxyphenyl)piperazine analogs.
General Synthesis of N-Substituted 1-(4-Methoxyphenyl)piperazine Analogs
A common synthetic route involves the N-alkylation of 1-(4-methoxyphenyl)piperazine with a suitable alkyl halide.
Protocol for the Synthesis of N-(3-chloropropyl)-1-(4-methoxyphenyl)piperazine:
-
A solution of 1,3-dichloropropane in a suitable solvent such as acetonitrile is prepared.
-
To this solution, 1-(4-methoxyphenyl)piperazine and a base, for instance, potassium carbonate (K2CO3), are added.[2]
-
The reaction mixture is heated under reflux for several hours.[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the desired N-alkylated intermediate.[2]
-
This intermediate can then be further reacted with a variety of amines or other nucleophiles to generate a library of analogs.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared. This typically involves homogenization of the cells in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.[4]
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of a test compound at the D2 receptor by quantifying its effect on cAMP levels.
Protocol:
-
Cell Culture: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) is used. The cells are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and grown to a suitable confluency.
-
The cells are then treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Varying concentrations of the test compound are added to the wells.
-
The plates are incubated for a specified period.
-
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP production is determined. The EC50 value (the concentration of the compound that produces 50% of its maximal effect) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of 1-(4-methoxyphenyl)piperazine analogs.
Caption: Key structural modification points on the 1-(4-methoxyphenyl)piperazine scaffold.
Caption: Simplified signaling pathways for 5-HT1A and Dopamine D2 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(4-Methoxyphenyl)piperazine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Methoxyphenyl)piperazine hydrochloride, ensuring the protection of personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Before beginning any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Respiratory Protection | An N95 dust mask or a respirator. | To avoid inhalation of dust and aerosols. |
| Protective Clothing | A laboratory coat and closed-toe shoes. | To protect skin and personal clothing from contamination. |
Spill Management and Cleanup
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation to disperse any airborne dust.[3]
-
Contain the Spill: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up or absorb the spilled material.[4][5] Avoid generating dust.[3][4]
-
Collect Waste: Place the collected material into a suitable, clean, dry, and properly labeled, closed container for disposal.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent, such as alcohol, followed by soap and water.[2]
Disposal Procedure for Unused or Waste Material
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[2][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[4][6]
Step-by-Step Disposal Plan:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, until it can be collected for disposal.[3][4]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.[5][6][7][8] Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling 1-(4-Methoxyphenyl)piperazine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Methoxyphenyl)piperazine hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be appropriate for larger quantities or when splashing is possible.[1] | To prevent eye contact which can cause serious irritation.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing such as a lab coat.[2][5] | To prevent skin contact which can cause irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[6] | To prevent inhalation which can cause respiratory tract irritation.[1][2][3][4] |
Operational and Disposal Plans
Safe Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[2][7] Contaminated work clothing should be removed and laundered separately before reuse.[5][8]
-
Procedural Steps :
Emergency Procedures
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Inhalation : Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In Case of Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE as detailed in Table 1, including respiratory protection.
-
For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
For larger spills, prevent the material from entering drains or waterways.[7]
-
Decontaminate the spill area with a suitable solvent or detergent and then wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes), must be disposed of as hazardous waste.[1][2][3]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Workflow Guide
The following diagram illustrates the procedural workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
